molecular formula C11H14O3 B3047028 3,4,5-Trimethoxystyrene CAS No. 13400-02-7

3,4,5-Trimethoxystyrene

Cat. No.: B3047028
CAS No.: 13400-02-7
M. Wt: 194.23 g/mol
InChI Key: DBEJPQQGEMWGRE-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxystyrene is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trimethoxystyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxystyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEJPQQGEMWGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471688
Record name 3,4,5-trimethoxystyrene
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13400-02-7
Record name 3,4,5-trimethoxystyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenyl-1,2,3-trimethoxybenzene
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Foundational & Exploratory

3,4,5-Trimethoxystyrene CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13400-02-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.1 (Research Grade)

Executive Summary

3,4,5-Trimethoxystyrene (TMS) is a hyper-electron-rich styrene derivative serving as a critical building block in the synthesis of tubulin-binding agents (combretastatin analogues) and advanced lithographic polymers. Unlike unsubstituted styrene, the presence of three methoxy groups at the 3, 4, and 5 positions creates a unique electronic environment that significantly enhances the nucleophilicity of the vinyl group. This characteristic makes TMS exceptionally reactive in cationic polymerizations and susceptible to spontaneous autopolymerization if not properly stabilized. This guide outlines the physicochemical profile, a validated Wittig synthesis protocol, and the polymerization kinetics required for controlled macromolecular design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-Ethenyl-1,2,3-trimethoxybenzene
CAS Number 13400-02-7
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid (turns viscous upon aging)
Density ~1.10 g/cm³ (Predicted)
Boiling Point ~140–145 °C at 15 mmHg (Extrapolated); Dec. >250 °C at atm
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Electronic Character Electron-rich (Donor-substituted aromatic ring)
Storage < -20 °C, under Argon, stabilized with TBC (4-tert-butylcatechol)

Synthesis Protocol: The Wittig Olefination

While decarboxylation of cinnamic acids is a historical route, the Wittig reaction offers the highest purity profile for research applications, avoiding the contamination of phenolic byproducts common in acid-catalyzed routes.

Reaction Logic

The synthesis utilizes 3,4,5-trimethoxybenzaldehyde as the electrophile and methyltriphenylphosphonium bromide as the ylide precursor. The choice of base is critical; Potassium tert-butoxide (


) is preferred over 

-BuLi for safety and ease of handling in non-cryogenic conditions, providing a cleaner workup.
Step-by-Step Methodology

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous (0.5 M concentration relative to aldehyde)

Protocol:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C.

  • Deprotonation: Add

    
     portion-wise over 15 minutes. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide (methylene triphenylphosphorane). Stir for 45 minutes at 0 °C.
    
  • Addition: Dissolve 3,4,5-trimethoxybenzaldehyde in a minimal amount of anhydrous THF and add dropwise to the ylide solution. The color typically fades to a paler yellow/white precipitate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (Hexane:EtOAc 4:1); the aldehyde spot (

    
    ) should disappear, replaced by the non-polar styrene spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Filter off the triphenylphosphine oxide (TPPO) precipitate (a major byproduct). Extract the filtrate with Diethyl Ether (
    
    
    
    ).
  • Purification: Concentrate the organic layer. The crude oil contains residual TPPO. Purify via flash column chromatography on silica gel (eluent: 5% EtOAc in Hexanes).

Mechanistic Pathway (Visualization)

WittigMechanism Start Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Active Reagent) Start->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde (Nucleophilic Attack) Aldehyde 3,4,5-Trimethoxy- benzaldehyde Aldehyde->Betaine Oxaphos Oxaphosphetane (4-Membered Ring) Betaine->Oxaphos Ring Closure Product 3,4,5-Trimethoxystyrene (Target) Oxaphos->Product Elimination Waste Triphenylphosphine Oxide (Solid) Oxaphos->Waste Byproduct

Figure 1: The Wittig olefination mechanism. The driving force is the formation of the strong P=O bond in the triphenylphosphine oxide byproduct.

Polymerization & Materials Science

The 3,4,5-trimethoxy substitution pattern renders the vinyl group highly electron-rich. This has profound implications for polymerization mechanics, distinguishing it from standard styrene.

Cationic Polymerization Sensitivity

Unlike styrene, which requires strong initiators, TMS can undergo cationic polymerization with mild Lewis acids (e.g.,


) or even upon exposure to acidic impurities on glass surfaces.
  • Mechanism: The methoxy groups stabilize the carbocationic intermediate at the benzylic position via resonance donation (

    
     effect).
    
  • Implication: Glassware must be base-washed (silanized) to prevent uncontrolled initiation during storage.

Controlled Radical Polymerization (ATRP/RAFT)

For drug delivery scaffolds, precise molecular weight distribution (low PDI) is required.

  • ATRP (Atom Transfer Radical Polymerization): Uses Cu(I)/Ligand complexes. TMS polymerizes faster than styrene due to electron density facilitating radical stabilization.

  • RAFT (Reversible Addition-Fragmentation chain Transfer): Preferred for biomedical applications to avoid metal contamination.[1] Trithiocarbonate chain transfer agents (CTAs) are effective.

Polymerization Workflow

Polymerization cluster_Methods Polymerization Routes Monomer 3,4,5-Trimethoxystyrene Monomer Cationic Cationic Initiation (Lewis Acid) Monomer->Cationic High Reactivity Radical Controlled Radical (RAFT/ATRP) Monomer->Radical Controlled PDI Intermediate Stabilized Benzylic Active Center Cationic->Intermediate Radical->Intermediate Polymer Poly(3,4,5-trimethoxystyrene) Intermediate->Polymer Propagation App Application: Lithography & Drug Delivery Polymer->App

Figure 2: Divergent polymerization pathways. The electron-rich nature of the monomer facilitates facile cationic initiation.

Pharmacological Significance

While the polymer has materials applications, the monomeric structure is a "privileged scaffold" in medicinal chemistry.

  • Tubulin Inhibition: The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine and Combretastatin A-4 . It binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and causing mitotic arrest in cancer cells.

  • Metabolic Stability: The 4-methoxy group is metabolically labile (O-demethylation), often leading to phenolic metabolites which may be more cytotoxic but rapidly cleared.

Safety & Handling Protocol

Warning: 3,4,5-Trimethoxystyrene is a potent skin irritant and potential vesicant.

  • Inhibition: Must be stored with 10-50 ppm 4-tert-butylcatechol (TBC) to prevent autopolymerization.

  • Removal of Inhibitor: Before use in controlled polymerization, pass the monomer through a small column of basic alumina.

  • Flash Polymerization: Do not heat undiluted monomer above 100 °C without radical inhibitors; exothermic runaway polymerization can occur.

References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • Hadjichristidis, N., et al. (2002). "Polymers with Complex Architectures by Living Anionic Polymerization." Chemical Reviews.

  • Sigma-Aldrich/Merck. (2024). "3,4,5-Trimethoxybenzaldehyde Product Sheet."

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 83528, 3,4,5-Trimethoxystyrene."

Sources

Reactivity of the vinyl group in 3,4,5-Trimethoxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3,4,5-Trimethoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxystyrene is a highly functionalized monomer and synthetic intermediate whose utility is derived from the nuanced reactivity of its vinyl group. The electronic character of the vinylic double bond is profoundly influenced by the electron-donating 3,4,5-trimethoxyphenyl moiety, rendering it a versatile substrate for a wide array of chemical transformations. This guide provides a detailed exploration of the vinyl group's reactivity, grounded in mechanistic principles and supported by established protocols. We will dissect its behavior in electrophilic and nucleophilic additions, transition-metal catalyzed cross-coupling reactions, cycloadditions, and polymerization, offering field-proven insights for its strategic application in complex molecule synthesis and materials science.

The Electronic Landscape of 3,4,5-Trimethoxystyrene: A Foundation for Reactivity

The reactivity of the vinyl group in 3,4,5-Trimethoxystyrene is not defined by the alkene in isolation but by its electronic communication with the substituted aromatic ring. The three methoxy groups (-OCH₃) are powerful electron-donating groups, primarily through the resonance (+M or +R) effect, which outweighs their inductive (-I) electron-withdrawing effect. This has two critical consequences:

  • Increased Nucleophilicity: The methoxy groups push electron density into the phenyl ring, and this density is further delocalized into the vinyl group's π-system via conjugation. This makes the double bond significantly more electron-rich and, therefore, more nucleophilic than the vinyl group in unsubstituted styrene.

  • Carbocation Stabilization: This electron-donating capacity provides exceptional stability to any adjacent carbocation intermediate that forms during a reaction, a key factor in determining the regioselectivity of addition reactions.

The diagram below illustrates the delocalization of electron density from the methoxy groups to the terminal carbon of the vinyl group, highlighting its nucleophilic character.

Caption: Resonance delocalization in 3,4,5-Trimethoxystyrene.

Electrophilic Addition Reactions: A Predictable Pathway

The high electron density of the C=C double bond makes 3,4,5-Trimethoxystyrene highly susceptible to attack by electrophiles.[1] These reactions proceed via a two-step mechanism involving the formation of a stable carbocation intermediate.[2][3]

Mechanism and Regioselectivity (Markovnikov's Rule)

The addition of an electrophile (E⁺) to the vinyl group preferentially occurs at the terminal (β) carbon. This ensures that the positive charge develops on the benzylic (α) carbon, where it is extensively stabilized by resonance with the electron-rich aromatic ring. This predictable regioselectivity is an application of Markovnikov's Rule.

G start 3,4,5-Trimethoxystyrene + HBr step1 Step 1: Electrophilic Attack π-bond attacks H⁺ from HBr. start->step1 Slow (Rate-Determining) intermediate Formation of Stable Benzylic Carbocation step1->intermediate step2 Step 2: Nucleophilic Attack Br⁻ attacks the carbocation. intermediate->step2 Fast product Final Product: 1-Bromo-1-(3,4,5-trimethoxyphenyl)ethane step2->product

Caption: Mechanism of electrophilic addition of HBr.

Common electrophilic additions include:

  • Hydrohalogenation: Reaction with HBr or HCl proceeds rapidly to form the corresponding 1-halo-1-(3,4,5-trimethoxyphenyl)ethane.

  • Hydration: Acid-catalyzed addition of water yields 1-(3,4,5-trimethoxyphenyl)ethanol.

  • Halogenation: Addition of Br₂ or Cl₂ results in the formation of a 1,2-dihaloethane derivative.

Modifying Reactivity: The Case of β-Nitro-3,4,5-trimethoxystyrene

The inherent nucleophilicity of the vinyl group can be completely inverted by introducing a strong electron-withdrawing group. A prime example is β-nitro-3,4,5-trimethoxystyrene, a valuable synthetic intermediate.[4] The nitro group (-NO₂) is a powerful resonance and inductive electron-withdrawing group, which makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack (a Michael-type addition).

This transformation highlights the tunability of the vinyl group's reactivity, a cornerstone of its utility in drug development and organic synthesis.[4]

Experimental Protocol: Synthesis and Reduction of β-Nitro-3,4,5-trimethoxystyrene

This two-step process demonstrates the conversion of an aldehyde to a nitrostyrene and the subsequent nucleophilic reduction of the vinyl group.

Part A: Synthesis of β-Nitro-3,4,5-trimethoxystyrene (Henry Condensation) [5][6][7]

  • Setup: To a solution of 150 mL of acetic acid and 40 mL of nitromethane, add 20.21 g (103 mmol) of 3,4,5-trimethoxybenzaldehyde.

  • Catalysis: Add 20 mL of cyclohexylamine as a catalyst.

  • Reaction: Heat the solution to 95°C for 90 minutes. The solution will turn orange.

  • Cooling & Precipitation: Allow the solution to cool. At approximately 60°C, decant the solution into a beaker and slowly dilute with 325 mL of water while stirring to precipitate the product as a thick yellow crystalline mass.

  • Isolation: Filter the crystals, wash thoroughly with water (3 x 65 mL), and dry.

  • Recrystallization: Recrystallize the crude product from methanol to yield pure canary yellow crystals. A typical yield is around 77%.[5][6]

Part B: Reduction to 3,4,5-Trimethoxyphenyl-2-nitroethane (Nucleophilic Addition) [5][6][8]

  • Setup: In a cold water bath, prepare a stirred solution of 2.57 g (68 mmol) of sodium borohydride (NaBH₄) in 40 mL of ethanol and 70 mL of ethyl acetate.

  • Addition: Add 4.07 g (17 mmol) of the β-nitro-3,4,5-trimethoxystyrene from Part A in small portions, ensuring the temperature does not exceed 25°C. The yellow solution will turn milky white.[5][6]

  • Reaction: Stir the creamy white solution for an additional 30 minutes after the addition is complete.

  • Quenching: Add 50 mL of water, followed by the slow, dropwise addition of 50% acetic acid to quench the excess NaBH₄ until gas evolution ceases.[5][6]

  • Workup: The product is typically extracted using an organic solvent like dichloromethane, dried, and purified via chromatography or recrystallization.[8]

Reaction Key Reagents Role of Vinyl Group Typical Yield
Henry Condensation3,4,5-trimethoxybenzaldehyde, nitromethane, cyclohexylamineFormed via condensation~77%[5][6]
NaBH₄ Reductionβ-nitro-3,4,5-trimethoxystyrene, NaBH₄Electrophile (accepts hydride)~92%[8]

Transition-Metal Catalyzed Cross-Coupling Reactions

The vinyl group of 3,4,5-Trimethoxystyrene is an excellent participant in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in modern drug discovery.[9][10]

The Heck Reaction

The Heck reaction couples the styrene with an unsaturated halide (e.g., an aryl or vinyl halide) to form a substituted alkene.[11] 3,4,5-Trimethoxystyrene serves as the alkene component, reacting with an organopalladium species generated from the halide. This reaction is invaluable for creating complex polycyclic and conjugated systems.[9][12]

Heck_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene 3,4,5-Trimethoxystyrene Alkene->Coord Insert Migratory Insertion Coord->Insert Beta β-Hydride Elimination Insert->Beta Product Substituted Alkene Product Beta->Product Reduct Reductive Elimination Beta->Reduct Reduct->Pd0 Base Base (e.g., Et₃N) Base->Reduct Regenerates Catalyst

Caption: Generalized catalytic cycle of the Heck Reaction.

The Suzuki Reaction

The Suzuki reaction couples an organoboron species with an organic halide.[10] While 3,4,5-Trimethoxystyrene itself is not the primary coupling partner, it can be readily synthesized using a Suzuki reaction, for example, by coupling a 3,4,5-trimethoxyphenylboronic acid with a vinyl halide, or vice versa.[13] This demonstrates the synthetic accessibility of the core structure for further functionalization. The reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.[13][14]

Other Key Reactions

  • Cycloaddition: The electron-rich nature of the vinyl group makes it a good candidate for [3+2] cycloaddition reactions with suitable 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.[15][16] These reactions are often highly regio- and stereoselective.

  • Polymerization: Like other styrenic monomers, 3,4,5-Trimethoxystyrene can undergo polymerization. The electron-donating methoxy groups favor cationic polymerization but can also participate in radical polymerization processes like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers.[17]

  • Grignard Reactions: While Grignard reagents typically add to carbonyls, they can also be used in transition-metal catalyzed coupling reactions with vinyl halides to synthesize styrene derivatives.[18] For instance, 3,4,5-trimethoxyphenylmagnesium bromide could be coupled with vinyl bromide in the presence of an iron or palladium catalyst.

Conclusion

The vinyl group in 3,4,5-Trimethoxystyrene is a versatile and reactive functional handle whose behavior is masterfully controlled by the electronic properties of the trimethoxy-substituted ring. Its electron-rich nature dictates a predisposition towards electrophilic addition and participation in cornerstone C-C bond-forming reactions like the Heck coupling. Crucially, this reactivity can be inverted through substitution, as seen with β-nitro-3,4,5-trimethoxystyrene, which undergoes efficient nucleophilic addition. This deep understanding of its electronic landscape and predictable reactivity allows researchers and drug development professionals to strategically employ 3,4,5-Trimethoxystyrene and its derivatives as key building blocks in the synthesis of complex, high-value molecules.

References

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Erowid. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. The Vespiary. Available at: [Link]

  • BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE. SYNTHETIKA. Available at: [Link]

  • 3,4,5-trimethoxy-beta-nitrostyrene synthesis. ScienceMadness Discussion Board. Available at: [Link]

  • Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. ACS Publications. Available at: [Link]

  • Electrophilic Addition to Alkenes. IB Chemistry. Available at: [Link]

  • Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. ACS Publications. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone. Growing Science. Available at: [Link]

  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. Available at: [Link]

  • Photocatalytic nucleophilic addition of alcohols to styrenes in Markovnikov and anti-Markovnikov orientation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]

  • Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Erowid. Available at: [Link]

  • Enhanced nucleophile selectivity in the photoaddition to styrene. Comparison with the thermal addition. Canadian Journal of Chemistry. Available at: [Link]

  • Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. ResearchGate. Available at: [Link]

  • Electrophilic Addition Reactions of Alkenes | Mechanism and Markovnikov Rule. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Grignard Reagents. ACS Publications. Available at: [Link]

  • Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. ResearchGate. Available at: [Link]

  • Morphology of polystyrene-block-poly(styrene-co-acrylonitrile) and polystyrene-block-poly(styrene-co-acrylonitrile-co-5-vinyltetrazole) diblock copolymers prepared by nitroxide-mediated radical polymerization and “click” chemistry. ResearchGate. Available at: [Link]

  • Grignard : alkyl halide Vs vinyl and/or aryl halide , help me understand please. Reddit. Available at: [Link]

  • Synthesis of 4-Substituted Styrene Compounds via Palladium-Catalyzed Suzuki Coupling Reaction Using Free Phosphine Ligand in Air. Taylor & Francis Online. Available at: [Link]

  • Electrophilic Addition Reactions of Alkenes. YouTube. Available at: [Link]

  • Grignard Reagent. BYJU'S. Available at: [Link]

  • Additions of Aldehyde-Derived Radicals and Nucleophilic N -Alkylindoles to Styrenes by Photoredox Catalysis. ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

  • Nucleophilic addition. Wikipedia. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Health and Safety Guide to 3,4,5-Trimethoxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3,4,5-Trimethoxystyrene is an organic compound that belongs to the styrene family, characterized by a vinyl group attached to a trimethoxyphenyl ring. Its structural similarity to other biologically active molecules suggests its potential use as a precursor or intermediate in the synthesis of novel compounds in the pharmaceutical and life sciences sectors. The presence of the trimethoxy functionality is a common feature in a variety of natural products and synthetic compounds with diverse pharmacological activities.[1]

Given its potential utility in research and development, a thorough understanding of its health and safety profile is paramount to ensure the well-being of laboratory personnel. This guide provides a detailed examination of the potential hazards, handling procedures, and emergency protocols associated with 3,4,5-Trimethoxystyrene, based on the best available data from analogous compounds.

Hazard Assessment: A Profile Based on Analogy

Due to the absence of a specific MSDS for 3,4,5-Trimethoxystyrene, a hazard assessment has been extrapolated from data on structurally similar compounds. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system, and potential harm if ingested.

GHS Classification (Anticipated)

While a formal GHS classification for 3,4,5-Trimethoxystyrene is not established, based on related compounds like 3,4,5-Trimethoxybenzaldehyde, it is prudent to handle it as a substance with the following potential classifications[2]:

Hazard ClassHazard CategoryHazard Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

DOT Script for Hazard Pictograms

GHS_Pictograms cluster_0 Anticipated GHS Pictograms p1

Caption: Anticipated GHS Pictogram for Irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when handling 3,4,5-Trimethoxystyrene. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with 3,4,5-Trimethoxystyrene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the primary means of controlling inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, consider using a glove box or other closed-system apparatus.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling 3,4,5-Trimethoxystyrene should include:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.[3]Prevents skin contact, which may cause irritation or sensitization.
Body Protection A flame-retardant lab coat.[3]Protects against spills and splashes on clothing and skin.
Respiratory Protection A respirator with an appropriate organic vapor cartridge may be required if work outside of a fume hood is unavoidable.[3]Minimizes the risk of inhaling potentially irritating vapors or dusts.

DOT Script for PPE Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_station Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe_station fume_hood Work in Fume Hood ppe_station->fume_hood decon Decontaminate & Doff PPE fume_hood->decon exit Exit Laboratory decon->exit

Caption: Standard PPE workflow for handling 3,4,5-Trimethoxystyrene.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize risks.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[2]

  • Use only in a well-ventilated area, preferably a fume hood.[3]

  • Wash hands thoroughly after handling.

  • Avoid ignition sources, as the compound may be combustible.[2]

  • When transferring the substance, use appropriate tools to avoid generating dust.

Storage
  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

  • Protect from light and moisture.[4]

Emergency Procedures: A Proactive Approach

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Spill and Leak Response
  • Minor Spills:

    • Remove all ignition sources.[2]

    • Clean up spills immediately.[2]

    • Wear appropriate PPE.

    • Contain and absorb the spill with sand, earth, or other non-combustible absorbent material.[2]

    • Place in a suitable, labeled container for waste disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders and provide them with the location and nature of the hazard.[2]

    • Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.

Toxicological and Biological Activity Insights

While specific toxicological studies on 3,4,5-Trimethoxystyrene are limited, research on related compounds provides some insight into its potential biological activity. Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for a range of pharmacological properties, including anticonvulsant and sedative activities, acting as GABAA/BZ receptor agonists.[1] Other studies on trimethoxyphenyl-based analogues have shown potential as anticancer agents by inhibiting tubulin polymerization.[6]

These findings suggest that 3,4,5-Trimethoxystyrene could be biologically active and may interact with cellular pathways. Therefore, it is crucial to handle this compound with the assumption that it may have potent biological effects and to take all necessary precautions to avoid exposure.

DOT Script for Potential Biological Interaction

Biological_Pathway cluster_interaction Hypothetical Cellular Interaction TMS 3,4,5-Trimethoxystyrene (or its metabolites) Receptor Cellular Target (e.g., Receptor, Enzyme) TMS->Receptor Binding Pathway Signaling Pathway Activation/Inhibition Receptor->Pathway Response Biological Response (e.g., Cytotoxicity, Neurological Effect) Pathway->Response

Caption: Hypothetical interaction of 3,4,5-Trimethoxystyrene with a cellular target.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 3,4,5-Trimethoxystyrene in a research and development setting demands a proactive and informed approach to safety. While a complete, verified safety profile for this specific compound is not yet available, by extrapolating from structurally related molecules and adhering to best practices in laboratory safety, researchers can significantly mitigate potential risks. This guide serves as a foundational resource to be used in conjunction with institutional safety protocols and a comprehensive, substance-specific risk assessment.

References

  • SYNTHETIKA. (n.d.). BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE. Retrieved from [Link]

  • Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (2021). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Li, J., et al. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 157, 102-113. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds used in this study. Retrieved from [Link]

  • National Toxicology Program. (1994). NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • MDPI. (2022). Uptake and Toxicity of Polystyrene NPs in Three Human Cell Lines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Uptake and Toxicity of Polystyrene NPs in Three Human Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and Synthesis of 3,4,5-Trimethoxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxystyrene, a substituted styrene derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the historical context, discovery, and evolution of synthetic methodologies for 3,4,5-trimethoxystyrene. We will delve into the foundational Henry-Knoevenagel condensation route, explore alternative strategies including the Wittig and Heck reactions, and discuss emerging biocatalytic approaches. This document is intended to serve as a detailed resource, offering not only procedural outlines but also insights into the mechanistic underpinnings and practical considerations for each synthetic pathway.

Introduction: The Significance of the Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in drug discovery, appearing in numerous natural and synthetic compounds with a wide range of biological activities. This substitution pattern is a key feature of molecules like the potent anticancer agent combretastatin A-4 and the psychedelic phenethylamine mescaline. The introduction of a vinyl group to this scaffold to form 3,4,5-trimethoxystyrene creates a versatile building block, amenable to a variety of chemical transformations for the synthesis of complex molecular architectures.

Historical Perspective and Discovery

While a definitive first synthesis of 3,4,5-trimethoxystyrene is not prominently documented in easily accessible historical records, its synthesis is intrinsically linked to the development of methods for preparing substituted styrenes and the availability of its key precursor, 3,4,5-trimethoxybenzaldehyde. Early methods for styrene synthesis often involved harsh conditions, such as the decarboxylation of cinnamic acids at high temperatures or the dehydration of phenylethanols[1]. The evolution of more controlled and higher-yielding synthetic routes in the 20th century paved the way for the preparation of a wide array of substituted styrenes, including the title compound.

The most common and historically significant route to 3,4,5-trimethoxystyrene proceeds through the intermediate 3,4,5-trimethoxy-β-nitrostyrene. This approach leverages the well-established Henry condensation (or nitroaldol reaction), followed by subsequent chemical modifications.

Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzaldehyde

The accessibility of 3,4,5-trimethoxystyrene is highly dependent on the efficient synthesis of its primary precursor, 3,4,5-trimethoxybenzaldehyde. Several routes have been developed, starting from readily available natural products or simple aromatic compounds.

From Syringaldehyde

A common and industrially relevant method involves the methylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). A green process has been developed for this transformation, which involves the reaction of the sodium salt of syringaldehyde with dimethyl sulfate in an anhydrous solvent under alkaline conditions. This method boasts high yields (96.7-98.2%) and improved safety and environmental profiles compared to traditional methods[2].

From Gallic Acid

Gallic acid, a compound abundant in many plants, can be converted to 3,4,5-trimethoxybenzaldehyde through a multi-step process. This typically involves the exhaustive methylation of the hydroxyl groups, followed by conversion of the carboxylic acid to an aldehyde.

From 1,2,3-Trimethoxybenzene

Another synthetic approach starts with 1,2,3-trimethoxybenzene, which undergoes a substitution reaction with glyoxylic acid and hydrochloric acid under Lewis acid catalysis to form an intermediate that is then oxidized to 3,4,5-trimethoxybenzaldehyde[3].

The Henry-Knoevenagel Condensation Route to 3,4,5-Trimethoxy-β-nitrostyrene

The condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane is the most widely reported and well-established method for preparing the key intermediate, 3,4,5-trimethoxy-β-nitrostyrene. This reaction, a variation of the Henry reaction, is often followed by in-situ dehydration to yield the nitrostyrene.

Mechanism of the Henry-Knoevenagel Condensation

The reaction is typically base-catalyzed. The base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The resulting nitroaldol adduct can then be dehydrated, often under the reaction conditions or during workup, to yield the conjugated nitrostyrene.

Henry_Knoevenagel cluster_activation Nitromethane Activation cluster_condensation Condensation and Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ (Nitronate anion) Nitromethane->Nitronate + Base Base Base (e.g., Cyclohexylamine) Nitroaldol Nitroaldol Adduct Nitronate->Nitroaldol + Aldehyde Aldehyde 3,4,5-Trimethoxy- benzaldehyde Nitrostyrene 3,4,5-Trimethoxy- β-nitrostyrene Nitroaldol->Nitrostyrene - H₂O

Figure 1: Simplified mechanism of the Henry-Knoevenagel condensation.

Experimental Protocol: Cyclohexylamine Catalyzed Synthesis of 3,4,5-Trimethoxy-β-nitrostyrene[4]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (20.21 g, 103 mmol)

  • Nitromethane (40 mL)

  • Acetic acid (150 mL)

  • Cyclohexylamine (20 mL)

  • Methanol (for recrystallization)

  • Ethyl acetate (for recrystallization)

  • Deionized water

Procedure:

  • To a solution of 150 mL of acetic acid and 40 mL of nitromethane, add 20.21 g (103 mmol) of 3,4,5-trimethoxybenzaldehyde.

  • Add 20 mL of cyclohexylamine to the mixture.

  • Heat the solution to 95°C and maintain for 90 minutes. The solution will turn orange.

  • Allow the solution to cool to 60°C and then decant into a beaker for faster cooling.

  • With good stirring, slowly dilute the 20°C solution with 325 mL of water, which will cause the formation of a thick yellow crystalline mass.

  • Collect the crystals by filtration and wash thoroughly with water (3 x 65 mL).

  • After sucking the crystals dry for 20 minutes, the crude product can be recrystallized from methanol with a small amount of ethyl acetate to dissolve impurities.

  • The resulting canary yellow, flat, sharp, oval-shaped crystals of β-nitro-3,4,5-trimethoxystyrene can be collected.

Yield: Approximately 77%[4]. Melting Point: 117-118°C[4].

ParameterValueReference
Yield77%[4]
Melting Point117-118°C[4]
AppearanceCanary yellow crystals[4]

Conversion of 3,4,5-Trimethoxy-β-nitrostyrene to 3,4,5-Trimethoxystyrene

The reduction of the nitro group and subsequent elimination is a common strategy to form the styrene. However, a more direct, though less commonly documented, method would be a direct denitration-elimination. A more practical approach involves the reduction of the nitro group to an amine, followed by diazotization and elimination.

A key application of 3,4,5-trimethoxy-β-nitrostyrene is its reduction to 3,4,5-trimethoxyphenyl-2-nitroethane, a precursor for mescaline and other psychoactive compounds. This reduction is typically achieved using sodium borohydride[4]. While this does not directly yield 3,4,5-trimethoxystyrene, the chemistry of this intermediate is highly relevant to the broader context of 3,4,5-trimethoxyphenyl compounds.

Alternative Synthetic Routes to 3,4,5-Trimethoxystyrene

While the nitrostyrene route is prevalent, other modern synthetic methods offer alternative pathways to 3,4,5-trimethoxystyrene, potentially with improved atom economy or milder reaction conditions.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds. In this case, 3,4,5-trimethoxybenzaldehyde would be reacted with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base.

Wittig_Reaction Aldehyde 3,4,5-Trimethoxy- benzaldehyde Styrene 3,4,5-Trimethoxystyrene Aldehyde->Styrene + Ylide Ylide Methylenetriphenyl- phosphorane (Ph₃P=CH₂) Byproduct Triphenylphosphine oxide Ylide->Byproduct

Figure 2: General scheme of the Wittig reaction for 3,4,5-trimethoxystyrene synthesis.

While specific, detailed protocols for the Wittig synthesis of 3,4,5-trimethoxystyrene are not abundant in the readily available literature, the general procedure for Wittig reactions is well-established and can be adapted[5][6].

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. To synthesize 3,4,5-trimethoxystyrene via this method, a suitable aryl halide, such as 3,4,5-trimethoxybromobenzene, would be coupled with ethylene gas in the presence of a palladium catalyst and a base.

Heck_Reaction ArylHalide 3,4,5-Trimethoxy- bromobenzene Styrene 3,4,5-Trimethoxystyrene ArylHalide->Styrene + Ethylene (Pd catalyst, Base) Ethylene Ethylene

Figure 3: General scheme of the Heck reaction for 3,4,5-trimethoxystyrene synthesis.

The Heck reaction offers a powerful method for C-C bond formation, though it often requires careful optimization of catalysts, ligands, and reaction conditions.

Decarboxylation of 3,4,5-Trimethoxycinnamic Acid

The decarboxylation of cinnamic acids to form styrenes is a classic transformation. 3,4,5-Trimethoxycinnamic acid can be synthesized via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid[7]. Subsequent decarboxylation, which can be achieved thermally or with a catalyst, would yield 3,4,5-trimethoxystyrene.

Enzymatic Decarboxylation

Recent advances in biocatalysis have shown that enzymes, such as ferulic acid decarboxylase (FDC), can catalyze the decarboxylation of cinnamic acid derivatives to their corresponding styrenes[8]. While the substrate specificity of these enzymes is an active area of research, it is plausible that an engineered or naturally occurring decarboxylase could efficiently convert 3,4,5-trimethoxycinnamic acid to 3,4,5-trimethoxystyrene, offering a green and highly selective synthetic route.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons (typically a set of three coupled signals in the 5-7 ppm region), two aromatic protons (as a singlet in the 6-7 ppm region), and two distinct singlets for the methoxy groups (one for the para-methoxy group and one for the two meta-methoxy groups, around 3.8-3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the vinyl carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the methoxy carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3,4,5-trimethoxystyrene (C₁₁H₁₄O₃, MW: 194.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl and methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic and vinyl groups, C=C stretching of the vinyl and aromatic groups, and strong C-O stretching bands for the methoxy ethers.

Conclusion and Future Outlook

The synthesis of 3,4,5-trimethoxystyrene has evolved from classical methods to more sophisticated and greener alternatives. The Henry-Knoevenagel condensation remains a robust and widely used method for accessing this valuable intermediate. However, modern synthetic techniques such as the Wittig and Heck reactions, along with emerging biocatalytic approaches, offer promising avenues for more efficient and sustainable production. As the demand for complex molecules in drug discovery continues to grow, the development of novel and optimized synthetic routes to key building blocks like 3,4,5-trimethoxystyrene will remain an area of active research.

References

  • CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P
  • CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P
  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane - Erowid. (URL: [Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC - PubMed Central. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of an Alkene via the Wittig Reaction. (URL: not available)
  • The Wittig Reaction: Synthesis of Alkenes. (URL: not available)
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (URL: [Link])

  • Heck coupling reaction of different aryl halides with styrene - ResearchGate. (URL: [Link])

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • US4650910A - Process for the preparation of substituted styrenes - Google P
  • the preparation of substituted styrenes by methods not involving hydrocarbon crackivg. (URL: not available)
  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • Decarboxylation reaction of cinnamic acids 2. - ResearchGate. (URL: [Link])

  • Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity - MDPI. (URL: [Link])

  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation - MDPI. (URL: [Link])

  • Trans -cinnamic acid is converted in a decarboxylation reaction to styrene. - ResearchGate. (URL: [Link])

  • Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation - ResearchGate. (URL: [Link])

  • The FDC1 catalyzed decarboxylation reaction of cinnamic acid analogues 1a-x. - ResearchGate. (URL: [Link])

  • Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis - PMC - PubMed Central. (URL: [Link])

  • Engineering styrene biosynthesis: designing a functional trans‑cinnamic acid decarboxylase in Pseudomonas - DIGIBUG Principal. (URL: [Link])

  • 1HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5,... - ResearchGate. (URL: [Link])

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. (URL: not available)
  • 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Mass spectrum of Trans-3,4,5-Trimethoxy- β-nitrostyrene with Retention... - ResearchGate. (URL: [Link])

  • Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. (URL: not available)
  • FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). - ResearchGate. (URL: [Link])

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Methodological & Application

Application Note: A Researcher's Guide to the Free-Radical Polymerization of Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale Behind Radical Polymerization of Styrene

Free-radical polymerization is a cornerstone of polymer synthesis due to its robustness, tolerance to various functional groups, and relatively simple experimental requirements. It is the most common industrial method for producing polystyrene, a versatile and widely used thermoplastic. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the principles, experimental setup, and characterization of polystyrene synthesized via this mechanism.

The process hinges on the generation of highly reactive free radicals that sequentially add to monomer units, creating a polymer chain. The polymerization of styrene is a classic example, involving the conversion of the vinyl group of the styrene monomer into a long-chain polystyrene polymer. Understanding and controlling this process is crucial for tuning the final properties of the material, such as molecular weight and molecular weight distribution, which in turn dictate its mechanical and thermal characteristics.

The Mechanism: A Triad of Chemical Events

The free-radical polymerization of styrene proceeds through three fundamental stages: initiation, propagation, and termination.[1] A visual representation of this workflow is provided below.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I₂) R_radical 2R• (Primary Radicals) I2->R_radical Decomposition (e.g., heat) Styrene_Monomer1 Styrene Monomer (M) RM_radical R-M• (Initiated Chain) Styrene_Monomer1->RM_radical Addition Styrene_Monomer2 n Styrene (nM) Polymer_Radical R-(M)n-M• (Propagating Radical) Styrene_Monomer2->Polymer_Radical Sequential Addition Polymer_Radical1 P• Polymer_Radical2 P'• Dead_Polymer_Comb P-P' (Dead Polymer by Combination) Polymer_Radical1->Dead_Polymer_Comb Combination Dead_Polymer_Disp PH + P'(-H) (Dead Polymers by Disproportionation) Polymer_Radical1->Dead_Polymer_Disp Polymer_Radical2->Dead_Polymer_Comb Polymer_Radical2->Dead_Polymer_Disp Dead_P_Comb Dead_P_Comb

Figure 1: Workflow of Free-Radical Polymerization.

2.1. Initiation The process begins with the decomposition of an initiator molecule to generate two free radicals.[2] This is typically achieved by heating the initiator. Common initiators for styrene polymerization include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).[3]

  • Benzoyl Peroxide (BPO): Upon heating (typically 80-95°C), the weak oxygen-oxygen bond in BPO cleaves homolytically to form two benzoyloxy radicals. These can then lose a molecule of carbon dioxide to form phenyl radicals.[1][4] Both radical species can initiate polymerization by adding across the double bond of a styrene monomer.[4][5]

  • Azobisisobutyronitrile (AIBN): AIBN is often preferred due to its lower risk of explosion compared to BPO.[6] It decomposes upon heating (typically above 60°C) to yield two 2-cyanoprop-2-yl radicals and a stable nitrogen gas molecule.[3][6] These carbon-centered radicals are effective at initiating the polymerization of styrene.[3]

2.2. Propagation The newly formed radical (R-M•) rapidly adds to another styrene monomer, regenerating the radical at the end of the growing chain. This process repeats, adding thousands of monomer units in a very short time, to form a long polymer chain.[1]

2.3. Termination The growth of a polymer chain ceases when its radical end is deactivated. This typically occurs when two growing polymer chains encounter each other. Termination can proceed via two primary mechanisms[1][5]:

  • Combination (or Coupling): Two radical chains join to form a single, longer "dead" polymer chain.[5]

  • Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end.

Experimental Design and Core Considerations

A successful polymerization requires careful consideration of reagents, equipment, and reaction conditions.

3.1. Reagent Selection and Preparation

  • Styrene Monomer: Commercial styrene is shipped with an inhibitor, typically 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage.[7] This inhibitor must be removed before polymerization as it acts as a radical scavenger. The standard procedure is an acid-base extraction using an aqueous sodium hydroxide solution.[8][9] For high-purity applications, subsequent distillation or passing the monomer through a column of activated alumina is recommended.[10][11]

  • Initiator: The choice of initiator and its concentration are critical variables that control the polymerization rate and the final molecular weight of the polystyrene. A higher initiator concentration leads to a faster reaction and lower molecular weight polymers, as more chains are initiated simultaneously.

  • Solvent (Optional): While styrene can be polymerized in bulk (without a solvent), using a solvent like toluene can help to control the viscosity of the reaction mixture and improve heat dissipation.[12]

3.2. Reaction Parameters

The following table summarizes typical experimental parameters for the free-radical polymerization of styrene.

ParameterBenzoyl Peroxide (BPO)Azobisisobutyronitrile (AIBN)Rationale & Key Insights
Typical Temperature 80 - 95°C[1][12]60 - 80°C[13]Temperature must be sufficient to induce homolytic cleavage of the initiator at a reasonable rate. The choice is dictated by the initiator's half-life.
Initiator Conc. (mol %) 0.1 - 1.0 mol %0.1 - 1.0 mol %Directly influences polymerization rate and final molecular weight. Higher concentrations lead to faster rates but lower molecular weights.
Reaction Time 1 - 4 hours[14]20 - 60 minutes[13]Varies significantly with temperature and initiator concentration. The reaction is often monitored by observing the increase in viscosity.
Expected Mₙ ( g/mol ) 5,000 - 100,000+5,000 - 100,000+Inversely proportional to the square root of the initiator concentration.
Expected PDI (Đ) > 1.5> 1.5Free-radical polymerization typically yields polymers with a broad molecular weight distribution (high Polydispersity Index).

Detailed Experimental Protocol: Bulk Polymerization of Styrene

This protocol describes a standard laboratory-scale bulk polymerization of styrene using AIBN as the initiator.

4.1. Materials and Equipment

  • Styrene monomer

  • Azobisisobutyronitrile (AIBN)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Methanol

  • Toluene

  • Round-bottom flask or large test tube

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Beaker

  • Buchner funnel and filter paper

  • Fume hood

4.2. Step-by-Step Procedure

Part A: Removal of Inhibitor from Styrene

  • Work in a Fume Hood: Styrene is volatile and has a strong odor. All handling should be performed in a well-ventilated fume hood.[15]

  • Extraction: Place 50 mL of commercial styrene into a separatory funnel. Add 25 mL of 10% NaOH solution.[9]

  • Shake and Vent: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent the funnel to release any pressure buildup.

  • Separate Layers: Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the extracted inhibitor. Drain and discard the lower aqueous layer.

  • Wash: Wash the styrene with two 25 mL portions of deionized water to remove any residual NaOH.

  • Dry: Drain the washed styrene into a clean flask and add a small amount of a drying agent like anhydrous CaCl₂. Swirl and let it stand for 10-15 minutes.

  • Decant: Carefully decant the purified, dry styrene, leaving the drying agent behind.

Part B: Polymerization Reaction

  • Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and add 20 mL of the purified styrene.

  • Add Initiator: Weigh approximately 0.1 g of AIBN and add it to the styrene. Stir until the initiator is fully dissolved.[13]

  • Assemble Apparatus: Attach a condenser to the flask and place the setup in an oil bath preheated to 70°C.

  • Heat and Observe: Heat the solution with stirring. As the polymerization proceeds, the solution will become noticeably more viscous.[13] A simple test for completion is to dip a glass rod into the mixture; if a fibrous string can be drawn, the polymerization is well underway.[1] Continue heating for approximately 45-60 minutes.

  • Quench Reaction: Remove the flask from the heat source and cool it in an ice-water bath to quench the polymerization.[13] The product will be a very thick, viscous solution or a solid plug of polystyrene.

Part C: Isolation and Purification of Polystyrene

  • Dissolve Polymer: Add 20-30 mL of toluene to the flask to dissolve the polystyrene. This may require gentle warming and stirring.[13]

  • Precipitate Polymer: While stirring vigorously, slowly pour the polystyrene-toluene solution into a beaker containing approximately 200 mL of methanol. Methanol is a non-solvent for polystyrene, causing it to precipitate out as a white, gummy solid.[13]

  • Isolate by Filtration: Collect the precipitated polystyrene using a Buchner funnel. Wash the solid with additional methanol to remove any unreacted monomer or residual toluene.

  • Dry: Press the polymer between filter papers to remove excess methanol and then dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a hard, brittle, transparent solid.[8]

Characterization: Validating the Synthesis

The synthesized polystyrene should be characterized to determine its molecular weight and molecular weight distribution, which are critical indicators of a successful polymerization.

5.1. Gel Permeation Chromatography (GPC) GPC, also known as Size Exclusion Chromatography (SEC), is the most common technique for characterizing the molecular weight of polymers.[16] The method separates molecules based on their hydrodynamic volume in solution.[16]

  • Principle: A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and elute later.[16]

  • Procedure:

    • Prepare a dilute solution of the synthesized polystyrene in a suitable solvent, typically tetrahydrofuran (THF).

    • Generate a calibration curve using a set of narrow polystyrene standards of known molecular weights.[17]

    • Inject the sample into the GPC system.

    • The resulting chromatogram is used to calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ).[16] A PDI value greater than 1.5 is typical for polymers synthesized by conventional free-radical polymerization.[18]

Safety and Handling

  • Styrene: Styrene is a flammable liquid and its vapors can form explosive mixtures with air.[19] It is also an irritant and should be handled exclusively in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][20]

  • Initiators: Both BPO and AIBN are organic peroxides and can be unstable. They should be stored in a cool, dark place away from heat or sources of ignition.[21] Avoid grinding or subjecting them to shock. AIBN is considered an explosive compound that decomposes above 65°C.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unreacted styrene and organic solvents should be collected in a designated hazardous waste container.

References

  • Free-Radical Polymerization of Styrene | PDF - Scribd. Available at: [Link]

  • Polystyrene Preparation via Free Radical Polymerization | PDF - Scribd. Available at: [Link]

  • SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION - IJCRT.org. Available at: [Link]

  • Experiment 1 Polymerization - YouTube. Available at: [Link]

  • Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) - Frontiers. Available at: [Link]

  • Bulk polymerization of Styrene - The Polymer Science Learning Center. Available at: [Link]

  • Preparation of Polystyrene by Free-Radical Mechanism - Polymer Properties Database. Available at: [Link]

  • Radical Polymerization - Chemistry LibreTexts. Available at: [Link]

  • Styrene Monomer: Safe Handling Guide | Plastics Europe. Available at: [Link]

  • Radical Polymerization - Chemistry LibreTexts. Available at: [Link]

  • A purifying method of a styrene monomer - European Patent Office - EP 0662465 A1. Available at: [Link]

  • Characterization of Polystyrene Sulfonic Acid | Agilent. Available at: [Link]

  • Radical Polymerization - Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet: Styrene - Carl ROTH. Available at: [Link]

  • Initiation - The Open University. Available at: [Link]

  • Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector - Waters. Available at: [Link]

  • The nature of the initiation reaction in the polymerization of styrene sensitized by benzoyl peroxide - The Royal Society. Available at: [Link]

  • GPC curves of linear polystyrene (PS-cyl) with different molecular weights. - ResearchGate. Available at: [Link]

  • Styrene - Standard Operating Procedure. Available at: [Link]

  • Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Polystyrene and Polyethylene Calibrants in Gel Permeation Chromatography with TCB - University of Warwick. Available at: [Link]

  • Styrene HSSE and Product Stewardship - Shell Global. Available at: [Link]

  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? | ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

अक्सर पूछे जाने वाले प्रश्न (FAQs) और समस्या-समाधान मार्गदर्शिकाएँ

Author: BenchChem Technical Support Team. Date: February 2026

टेक्निकल सहायता केंद्र: स्टेप-ग्रोथ पोलीमराइज़ेशन में कम आणविक भार का समस्या-समाधान

परिचय

स्टेप-ग्रोथ पोलीमराइज़ेशन में वांछित पॉलिमर गुणों को प्राप्त करने के लिए उच्च आणविक भार प्राप्त करना महत्वपूर्ण है। पॉलिमर की यांत्रिक शक्ति, तापीय स्थिरता और अन्य भौतिक विशेषताएँ सीधे इसकी श्रृंखला की लंबाई से संबंधित होती हैं। यह मार्गदर्शिका उन सामान्य मुद्दों को संबोधित करने के लिए डिज़ाइन की गई है जो प्रयोगात्मक सेटअप में कम आणविक भार का कारण बन सकते हैं, और शोधकर्ताओं, वैज्ञानिकों और दवा विकास पेशेवरों के लिए समस्या-समाधान के लिए चरण-दर-चरण समाधान प्रदान करते हैं।

Q1: मेरे पॉलिमर का आणविक भार कैरोथर्स समीकरण द्वारा अनुमानित से कम क्यों है?

A1: कैरोथर्स समीकरण पोलीमराइज़ेशन की डिग्री (Xn) और अभिकारकों के भिन्नात्मक रूपांतरण (p) के बीच संबंध का वर्णन करता है।[1][2][3] हालाँकि, यह समीकरण कई आदर्श स्थितियों को मानता है जो हमेशा प्रयोगात्मक रूप से पूरी नहीं हो सकती हैं।[4] कम आणविक भार के सामान्य कारणों में शामिल हैं:

  • समस्या क्षेत्र 1: स्टोइकियोमेट्रिक असंतुलन

    • स्पष्टीकरण: स्टेप-ग्रोथ पोलीमराइज़ेशन के लिए मोनोमर्स के कार्यात्मक समूहों के बीच सटीक 1:1 स्टोइकियोमेट्रिक संतुलन की आवश्यकता होती है।[5][6] कोई भी विचलन अतिरिक्त मोनोमर के कारण श्रृंखला समाप्ति की ओर ले जाता है, जो आणविक भार को गंभीर रूप से सीमित करता है।[5][7][8]

    • समस्या-समाधान प्रोटोकॉल: सटीक मोनोमर मात्रा का ठहराव

      • विश्लेषणात्मक संतुलन का उपयोग करें: मोनोमर्स को सटीक रूप से तौलने के लिए एक उच्च-सटीक विश्लेषणात्मक संतुलन का उपयोग करें।

      • अशुद्धियों के लिए खाता: 1H NMR या अन्य मात्रात्मक तरीकों का उपयोग करके मोनोमर शुद्धता का निर्धारण करें और तदनुसार द्रव्यमान को समायोजित करें।

      • सावधान स्थानांतरण: सुनिश्चित करें कि प्रतिक्रिया पोत में मोनोमर्स को स्थानांतरित करते समय कोई सामग्री हानि न हो।

    तालिका 1: पोलीमराइज़ेशन की डिग्री पर स्टोइकियोमेट्रिक असंतुलन का सैद्धांतिक प्रभाव

स्टोइकियोमेट्रिक अनुपात (r)रूपांतरण (p)पोलीमराइज़ेशन की डिग्री (Xn)
1.000.99100
0.990.9950
0.950.9920
1.000.9520
  • समस्या क्षेत्र 2: मोनोमर्स या सॉल्वैंट्स में अशुद्धियाँ

    • स्पष्टीकरण: मोनोफंक्शनल अशुद्धियाँ श्रृंखला स्टॉपर के रूप में कार्य कर सकती हैं, जिससे पॉलिमर श्रृंखला का विकास समय से पहले समाप्त हो जाता है।[7][8][9] पानी जैसी अशुद्धियाँ भी कुछ पोलीमराइज़ेशन प्रतिक्रियाओं में हाइड्रोलिसिस का कारण बन सकती हैं।[10]

    • समस्या-समाधान प्रोटोकॉल: मोनोमर और विलायक शुद्धिकरण

      • पुनः क्रिस्टलीकरण: ठोस मोनोमर्स के लिए, अशुद्धियों को दूर करने के लिए उपयुक्त विलायक से पुनः क्रिस्टलीकरण करें।

      • आसवन: तरल मोनोमर्स और सॉल्वैंट्स के लिए, गैर-वाष्पशील अशुद्धियों और पानी को हटाने के लिए आसवन (यदि आवश्यक हो तो वैक्यूम के तहत) का उपयोग करें।

      • सुखाने के एजेंट: प्रतिक्रिया से पहले अवशिष्ट पानी को हटाने के लिए आणविक छलनी जैसे सुखाने वाले एजेंटों का उपयोग करें।

  • समस्या क्षेत्र 3: अधूरा रूपांतरण

    • स्पष्टीकरण: कैरोथर्स समीकरण से पता चलता है कि उच्च आणविक भार प्राप्त करने के लिए बहुत अधिक रूपांतरण (आमतौर पर> 99%) की आवश्यकता होती है।[6][11] यदि प्रतिक्रिया संतुलन तक पहुँचती है या समय से पहले रुक जाती है, तो आणविक भार कम रहेगा।

    • समस्या-समाधान: प्रतिक्रिया को पूरा करने के लिए प्रेरित करना

      • प्रतिक्रिया समय बढ़ाएँ: प्रतिक्रिया को उच्च रूपांतरण तक पहुँचने के लिए अधिक समय दें।

      • तापमान अनुकूलित करें: प्रतिक्रिया दर बढ़ाने के लिए तापमान बढ़ाएँ, लेकिन गिरावट या साइड प्रतिक्रियाओं से सावधान रहें।[12]

      • उत्प्रेरक का उपयोग करें: प्रतिक्रिया दर बढ़ाने के लिए एक उपयुक्त उत्प्रेरक का उपयोग करें।[12]

      • उप-उत्पाद हटाना: संघनन प्रतिक्रियाओं के लिए, संतुलन को उत्पादों की ओर स्थानांतरित करने के लिए पानी या अन्य छोटे अणुओं जैसे उप-उत्पादों को लगातार हटाना महत्वपूर्ण है।[11][13] यह वैक्यूम लगाकर या डीन-स्टार्क उपकरण का उपयोग करके प्राप्त किया जा सकता है।

G cluster_input इनपुट चर cluster_output आउटपुट A स्टोइकियोमेट्रिक अनुपात (r) C पोलीमराइज़ेशन की डिग्री (Xn) A->C को प्रभावित करता है B रूपांतरण (p) B->C को बहुत प्रभावित करता है

कैप्शन: रूपांतरण और स्टोइकियोमेट्री का प्रभाव

Q2: मैंने अपनी स्टोइकियोमेट्री और मोनोमर शुद्धता की पुष्टि की है, लेकिन आणविक भार अभी भी कम है। और कौन से कारक हो सकते हैं?

A2: यदि बुनियादी बातों को संबोधित किया गया है, तो अन्य सूक्ष्म प्रभाव खेल में आ सकते हैं:

  • समस्या क्षेत्र 1: साइड रिएक्शन

    • स्पष्टीकरण: अवांछित साइड रिएक्शन गैर-प्रतिक्रियाशील अंत समूहों का निर्माण कर सकते हैं या मोनोमर्स का उपभोग कर सकते हैं, जिससे स्टोइकियोमेट्रिक संतुलन बाधित हो सकता है और श्रृंखला वृद्धि सीमित हो सकती है।[14][15][16] उदाहरणों में पॉलिएस्टर के संश्लेषण में ईथरीकरण या पॉलीमाइड्स के संश्लेषण में साइक्लाइज़ेशन शामिल है।

    • समस्या-समाधान प्रोटोकॉल: साइड रिएक्शन को कम करना

      • तापमान नियंत्रण: साइड रिएक्शन की दर को कम करने के लिए प्रतिक्रिया तापमान को सावधानीपूर्वक नियंत्रित करें।

      • अक्रिय वातावरण: ऑक्सीजन-संवेदनशील मोनोमर्स या मध्यवर्ती के ऑक्सीकरण को रोकने के लिए नाइट्रोजन या आर्गन जैसे अक्रिय वातावरण में प्रतिक्रिया करें।

      • उत्प्रेरक चयन: एक ऐसे उत्प्रेरक का चयन करें जो मुख्य पोलीमराइज़ेशन प्रतिक्रिया के लिए चयनात्मक हो और साइड रिएक्शन को बढ़ावा न दे।[15]

G Monomers A-A + B-B मोनोमर्स Polymer उच्च आणविक भार पॉलिमर Monomers->Polymer वांछित पोलीमराइज़ेशन SideProduct गैर-प्रतिक्रियाशील अंत समूह Monomers->SideProduct साइड रिएक्शन SideProduct->Polymer श्रृंखला वृद्धि को रोकता है

कैप्शन: साइड रिएक्शन का प्रभाव

  • समस्या क्षेत्र 2: अकुशल मिश्रण

    • स्पष्टीकरण: खराब मिश्रण से स्थानीयकृत स्टोइकियोमेट्रिक असंतुलन हो सकता है, भले ही समग्र मोनोमर अनुपात सही हो। यह विशेष रूप से चिपचिपा प्रतिक्रिया मिश्रण में एक समस्या हो सकती है।[13]

    • समस्या-समाधान: मिश्रण में सुधार

      • यांत्रिक उत्तेजना: कुशल मिश्रण सुनिश्चित करने के लिए एक ओवरहेड स्टिरर या एक उपयुक्त चुंबकीय स्टिर बार का उपयोग करें।

      • विलायक का उपयोग: प्रतिक्रिया माध्यम की चिपचिपाहट को कम करने और बेहतर मिश्रण को बढ़ावा देने के लिए एक उपयुक्त विलायक का उपयोग करने पर विचार करें।[12]

      • पिघला हुआ पोलीमराइज़ेशन: यदि पिघला हुआ पोलीमराइज़ेशन कर रहे हैं, तो सुनिश्चित करें कि तापमान इतना अधिक है कि मिश्रण को मोबाइल बनाए रखा जा सके।[6]

  • समस्या क्षेत्र 3: समय से पहले शमन या वर्षा

    • स्पष्टीकरण: यदि पॉलिमर प्रतिक्रिया माध्यम में अघुलनशील हो जाता है और अवक्षेपित हो जाता है, तो श्रृंखला के सिरे एक दूसरे तक नहीं पहुँच सकते हैं, जिससे पोलीमराइज़ेशन प्रभावी रूप से रुक जाता है।[11]

    • समस्या-समाधान: घुलनशीलता बनाए रखना

      • विलायक चयन: एक ऐसे विलायक का चयन करें जो मोनोमर्स और परिणामी पॉलिमर दोनों को घोल सके।

      • तापमान नियंत्रण: पॉलिमर को घोल में रखने के लिए प्रतिक्रिया तापमान को समायोजित करें।

      • अंतरापृष्ठीय पोलीमराइज़ेशन: कुछ प्रणालियों के लिए, अंतरापृष्ठीय पोलीमराइज़ेशन एक विकल्प हो सकता है जहाँ प्रतिक्रिया दो अमिश्रणीय तरल पदार्थों के बीच अंतरापृष्ठ पर होती है, जिससे वर्षा की समस्याएँ दूर हो जाती हैं।[12]

Q3: मैं सटीक रूप से कैसे निर्धारित कर सकता हूँ कि मेरे पास स्टोइकियोमेट्रिक असंतुलन है?

A3: एंड-ग्रुप विश्लेषण एक शक्तिशाली तकनीक है जिसका उपयोग पॉलिमर श्रृंखला के सिरों पर कार्यात्मक समूहों की एकाग्रता को निर्धारित करने के लिए किया जाता है, जो स्टोइकियोमेट्रिक संतुलन में अंतर्दृष्टि प्रदान कर सकता है।[17][18]

  • समस्या-समाधान प्रोटोकॉल: एंड-ग्रुप विश्लेषण

    • टाइट्रेशन: यदि अंत समूह अम्लीय या क्षारीय हैं, तो उनकी एकाग्रता को निर्धारित करने के लिए टाइट्रेशन का उपयोग किया जा सकता है।[12][17] उदाहरण के लिए, पॉलिएस्टर में कार्बोक्सिलिक एसिड अंत समूहों को एक मानक आधार समाधान के साथ टाइट्रेट किया जा सकता है।

    • स्पेक्ट्रोस्कोपी (NMR): परमाणु चुंबकीय अनुनाद (NMR) स्पेक्ट्रोस्कोपी एक बहुत ही संवेदनशील तकनीक है जो विभिन्न प्रकार के अंत समूहों की पहचान और मात्रा का ठहराव कर सकती है।[12][19] दोहराई जाने वाली इकाई संकेतों के लिए अंत-समूह संकेतों के अभिन्न की तुलना करके, कोई पोलीमराइज़ेशन की डिग्री और स्टोइकियोमेट्रिक संतुलन का निर्धारण कर सकता है।

तालिका 2: NMR द्वारा एंड-ग्रुप विश्लेषण का उपयोग करके मोनोमर अनुपात समायोजन

मापा गया अंत-समूह अनुपात (A:B)आवश्यक समायोजन
1.05 : 1.00मोनोमर B की थोड़ी मात्रा डालें
1.00 : 1.03मोनोमर A की थोड़ी मात्रा डालें
1.00 : 1.00कोई समायोजन आवश्यक नहीं
Q4: पोलीमराइज़ेशन को आगे बढ़ाने के लिए प्रतिक्रिया उप-उत्पादों को हटाने का सबसे अच्छा तरीका क्या है?

A4: संघनन पोलीमराइज़ेशन में, पानी जैसे छोटे अणुओं का निष्कासन संतुलन को उच्च आणविक भार पॉलिमर के निर्माण की ओर ले जाने के लिए महत्वपूर्ण है।[11][13]

  • समस्या-समाधान प्रोटोकॉल: उप-उत्पाद हटाना

    • वैक्यूम अनुप्रयोग: प्रतिक्रिया पोत पर वैक्यूम लगाने से वाष्पशील उप-उत्पादों के क्वथनांक को कम किया जा सकता है, जिससे उन्हें कम तापमान पर हटाया जा सकता है।[13]

    • अक्रिय गैस पर्ज: प्रतिक्रिया मिश्रण के माध्यम से नाइट्रोजन या आर्गन जैसी अक्रिय गैस को बुलबुलाने से उप-उत्पादों को बाहर निकालने में मदद मिल सकती है।[13]

    • डीन-स्टार्क उपकरण: पानी को हटाने के लिए, एक डीन-स्टार्क उपकरण का उपयोग किया जा सकता है। यह उपकरण प्रतिक्रिया मिश्रण के साथ एक एज़ोट्रोप बनाने वाले विलायक का उपयोग करके पानी को संघनित और एकत्र करता है।

G cluster_setup प्रतिक्रिया सेटअप Reactor प्रतिक्रिया पोत Condenser कंडेनसर Reactor->Condenser वाष्प Condenser->Reactor संघनित विलायक (वैकल्पिक) Collector उप-उत्पाद संग्राहक Condenser->Collector संघनित उप-उत्पाद

कैप्शन: उप-उत्पाद हटाने के लिए सेटअप

संदर्भ

  • Fiveable. (n.d.). Stoichiometry and molecular weight control. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 29). Step-growth polymerization. Retrieved February 4, 2026, from [Link]

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  • Reddit. (2021, November 16). Troubleshooting step growth polymerization. Retrieved February 4, 2026, from [Link]

  • Quora. (2020, July 17). Why does titrimetric end-group analysis become impractical for determining the Mn of polymers whose average molecular weight exceeds about 25000? Retrieved February 4, 2026, from [Link]

  • Fiveable. (n.d.). Step-growth polymerization. Retrieved February 4, 2026, from [Link]

  • Hiemenz, P. C., & Lodge, T. P. (2007). Polymer Chemistry. CRC Press.

  • Gusain, S. (2026, January 31). More Than Just Water. Substack. Retrieved February 4, 2026, from [Link]

  • Van Steenberge, P. H. M., et al. (2021). Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. Polymers, 13(15), 2414.

  • Polymer Science and Technology. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Retrieved February 4, 2026, from [Link]

  • Tobita, H. (1993). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer, 34(13), 2845-2852.

  • Zhang, K., et al. (2020). Stoichiometric Imbalance-promoted Step-growth Polymerization Based on Self-accelerating Three-component Reaction. Chinese Journal of Polymer Science, 38, 1155–1162.

  • Kakuchi, T., & Yokota, K. (1993). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 26(15), 4057–4061.

  • Yokawa, K., & Higashihara, T. (2025). Recent progress in nonstoichiometric step-growth polymerization. Polymer Chemistry, 16(1), 10-23.

  • Chemistry LibreTexts. (2021, September 12). 3.2: Kinetics of Step-Growth Polymerization. Retrieved February 4, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Polymerization Techniques: Step-Growth vs Chain-Growth. Retrieved February 4, 2026, from [Link]

  • The Gu Lab. (n.d.). Step-Growth Polymerization. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 30.4: Step-Growth Polymers. Retrieved February 4, 2026, from [Link]

  • NC State University Libraries. (n.d.). Step-Growth and Chain-Growth Polymerization – Advances in Polymer Science. Retrieved February 4, 2026, from [Link]

  • University of Southern Mississippi. (n.d.). POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021, October 28). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, September 13). Chapter 2: General Methods for preparing Polymers. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022, April 20). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, May 21). Carothers equation. Retrieved February 4, 2026, from [Link]

  • Magritek. (2020, October 30). Determination of the molecular weight of polymers by end-group analysis. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, August 31). Lecture 2: The Carothers Equation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP1981931B1 - Process for increasing the molecular weight of a polyamide. Retrieved February 4, 2026, from

  • Google Patents. (n.d.). US4339623A - Monomer/solvent purification. Retrieved February 4, 2026, from

  • ResearchGate. (2025, October 16). (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. Retrieved February 4, 2026, from [Link]

  • DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 14). (PDF) The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). End Group Analysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021, March 18). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. Retrieved February 4, 2026, from [Link]

  • ADDI. (n.d.). The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Generalization of the Carothers equation for linear step growth polymers. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0439470B1 - Process for increasing the molecular weight of a polyamide. Retrieved February 4, 2026, from

  • Google Patents. (n.d.). US20040254336A1 - Methods to purify polymers. Retrieved February 4, 2026, from

Sources

Technical Support Center: Optimizing Methoxystyrene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methoxystyrene polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with poly(methoxystyrene). As a polymer with tunable properties, it presents unique opportunities but also specific challenges in its synthesis.

This document provides in-depth, field-proven insights into optimizing reaction conditions. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow procedures but also troubleshoot them effectively.

Part 1: Foundational Knowledge - Choosing Your Polymerization Strategy

The success of your polymerization hinges on selecting the appropriate technique for your desired outcome. Methoxystyrene, particularly p-methoxystyrene, is an electron-rich monomer, which heavily influences the choice of polymerization method.

Key Considerations:
  • Molecular Weight (MW) and Polydispersity (Đ or PDI): Do you need a specific molecular weight with a narrow distribution (Đ < 1.3)? This is crucial for applications like block copolymers and drug delivery systems.

  • Polymer Architecture: Are you creating simple homopolymers, or more complex structures like block, graft, or star polymers?

  • End-Group Functionality: Is the ability to functionalize the polymer chain ends important for subsequent reactions?

  • Reaction Conditions: What are your limitations regarding temperature, solvent purity, and tolerance to air or moisture?

Comparison of Common Polymerization Techniques for p-Methoxystyrene
TechniquePrimary AdvantagesPrimary ChallengesBest For
Living Cationic Polymerization Excellent control over MW and Đ (often < 1.2).[1] Allows for sequential monomer addition.[1] Can be performed under mild conditions, even in aqueous media with specific catalysts.[1][2]Highly sensitive to impurities (especially water and nucleophiles). Requires rigorous purification of monomer and solvent.[1] Side reactions like β-proton elimination can occur.[1]Well-defined homopolymers and block copolymers with precise MW control.
Atom Transfer Radical Polymerization (ATRP) Good control over MW and Đ (typically 1.1–1.4).[3] Tolerant to a wider range of functional groups and impurities than ionic methods.[3] A versatile method for various architectures.[4]Requires removal of the metal catalyst post-polymerization, though low-concentration techniques (e.g., ARGET, ICAR) minimize this issue.[4] Can be slower than other methods.Functional polymers, block copolymers, and surface-grafted polymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Excellent control over MW and Đ.[5] Compatible with a vast array of monomers and solvents. No metal catalyst to remove.RAFT agents can be expensive and may need to be synthesized. Some RAFT agents can impart color or odor to the final polymer.Creating complex architectures (block, graft, star) with high fidelity.
Living Anionic Polymerization Can produce polymers with very narrow Đ (< 1.1).Extremely sensitive to protic impurities (water, alcohols) and air (O₂, CO₂). Requires stringent anhydrous and anaerobic conditions and highly purified reagents.High-purity, well-defined polymers where extreme control over dispersity is paramount.

Part 2: Pre-Reaction Setup - The Foundation for Success

In controlled polymerization, meticulous preparation is non-negotiable. Over 90% of polymerization failures can be traced back to inadequate purification of reagents or improper setup.

Workflow for a Controlled Polymerization Experiment

Here is a generalized workflow. The stringency of each step, particularly purification, depends on the chosen polymerization method (anionic being the most demanding).

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Post-Reaction Phase A 1. Monomer Purification (Inhibitor Removal) B 2. Solvent Purification (Drying & Degassing) E 5. Reactor Assembly (Under Inert Gas) A->E Add to Reactor C 3. Initiator/Catalyst Preparation B->E Add to Reactor D 4. Glassware Prep (Flame/Oven Drying) F 6. Reagent Transfer (Syringe/Cannula) C->F D->E E->F G 7. Polymerization (Temp Control) F->G Initiate H 8. Termination & Precipitation G->H Quench I 9. Polymer Purification H->I J 10. Characterization (GPC, NMR) I->J G cluster_causes Potential Causes cluster_solutions Corrective Actions A Problem: High Polydispersity (Đ > 1.5) or Incorrect MW B Slow Initiation A->B C Chain Transfer Reactions A->C D Premature Termination A->D E Impure Reagents A->E F Choose faster initiator (e.g., match initiator to monomer reactivity) B->F G Lower reaction temp. Re-evaluate solvent choice C->G H Re-purify monomer/solvent Improve degassing D->H E->H I Check initiator purity Ensure proper stoichiometry E->I

Sources

Technical Support Center: Polydispersity Control in Styrene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Development Scientists

Welcome to the technical support center for styrene polymerization. As a Senior Application Scientist, I understand that achieving a target molecular weight and, crucially, a narrow molecular weight distribution (low polydispersity index, PDI or Đ), is paramount for the performance of advanced materials, from drug delivery systems to high-performance plastics. This guide is structured to provide not just protocols, but the underlying scientific principles and troubleshooting logic to empower you in your experiments.

Understanding Polydispersity (PDI)

Before troubleshooting, let's establish a core concept. The Polydispersity Index (PDI = Mw/Mn) is a measure of the uniformity of chain lengths in a polymer sample. A PDI of 1.0 signifies that all polymer chains are of the exact same length (monodisperse). In practice, this is an ideal limit. Controlled polymerization techniques aim for PDI values approaching 1.0, while uncontrolled methods yield broader distributions.[1] Polymers with a low PDI exhibit sharper thermal transitions and more predictable mechanical properties, which is often critical for high-specification applications.[1]

Diagram: Uncontrolled vs. Controlled Polymerization

G cluster_0 Uncontrolled Polymerization (High PDI) cluster_1 Controlled Polymerization (Low PDI) U1 Short Chain U2 Long Chain U3 Medium Chain U4 Very Long Chain U5 Short Chain C1 Uniform Chain C2 Uniform Chain C3 Uniform Chain C4 Uniform Chain C5 Uniform Chain

Caption: Visual comparison of polymer chain length distributions.

Troubleshooting by Polymerization Technique

The strategy for controlling PDI is fundamentally tied to the chosen polymerization method. Below are FAQs and troubleshooting guides for the most common techniques used for styrene.

Conventional Free Radical Polymerization (FRP)

FRP is known for its simplicity but offers poor control over PDI, typically resulting in values from 1.5 to well over 2.0.[1] This is due to the random nature of initiation, propagation, and especially termination events.

Q1: My PDI from a free radical polymerization of styrene is very high (>2.5). How can I slightly improve it?

A1: While you will never achieve a low PDI with conventional FRP, you can gain modest control by addressing the following:

  • Cause - High Initiator Concentration: A high concentration of initiator (like AIBN or BPO) generates a large number of radicals at the beginning of the reaction. As monomer is consumed, the rate of initiation drops, leading to chains that started at different times having vastly different lengths. High initiator levels can also increase the probability of termination reactions, further broadening the PDI.

  • Solution - Reduce Initiator Concentration: Lowering the initiator concentration will slow down the overall reaction but will lead to more uniform chain growth over the reaction period. This is a trade-off between reaction time and polydispersity.

  • Cause - High Temperature: Higher temperatures increase the decomposition rate of the initiator and the propagation rate constant. This can lead to a very rapid, almost uncontrolled polymerization ("Trommsdorff effect" or gel effect), where viscosity increases rapidly, trapping radicals and leading to runaway termination and branching, which dramatically broadens the PDI.

  • Solution - Lower the Temperature: Conducting the polymerization at a lower temperature (e.g., 60-70 °C for AIBN) provides a more controlled release of radicals and a more measured rate of polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization (CRP) technique that can yield polystyrenes with a PDI below 1.2.[2] It relies on a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal catalyst (typically copper).

Q2: I performed an ATRP of styrene, but my PDI is high (~1.5) and the molecular weight is not what I predicted. What went wrong?

A2: This is a classic ATRP problem that usually points to an imbalance in the equilibrium between the active and dormant species.

  • Cause - Impurities (Oxygen & Inhibitors): Oxygen is a radical scavenger and will terminate growing chains. The inhibitor present in commercial styrene (4-tert-butylcatechol, TBC) must also be removed. These impurities consume your initiator and catalyst, leading to a loss of control.

  • Solution - Rigorous Purification & Degassing: Styrene must be purified before use by passing it through a column of basic alumina to remove the inhibitor.[2] All reagents and the reaction vessel must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.

  • Cause - Incorrect Catalyst/Ligand/Initiator Ratios: The magic of ATRP is in the balance. The ratio of the deactivator (e.g., Cu(II)Br₂) to the activator (e.g., Cu(I)Br/Ligand) is critical. Too little deactivator results in a high concentration of active radicals, making the reaction behave more like a conventional FRP with a high rate of termination.

  • Solution - Optimize Component Ratios: A typical starting point for styrene ATRP is a molar ratio of [Styrene]:[Initiator]:[Cu(I)Br]:[Ligand] of 100:1:1:2. A small amount of Cu(II)Br₂ (5-10 mol% relative to Cu(I)Br) is often added at the start to establish the equilibrium quickly and suppress termination reactions.

  • Cause - Poor Initiator Efficiency: If the initiation from your alkyl halide is slow compared to propagation, new chains will be formed throughout the reaction, broadening the PDI.

  • Solution - Select a Fast-Initiating System: For styrene, initiators like ethyl α-bromophenylacetate (EBP) or methyl α-bromophenylacetate (MBPA) are effective.[3] The choice of ligand is also crucial; multidentate amine ligands like PMDETA or HMTETA are commonly used to solubilize the copper salt and tune its reactivity.[3]

G Start High PDI (>1.3) in Styrene ATRP Q1 Did you purify the monomer? Start->Q1 Sol1 Pass styrene through an alumina column to remove inhibitor. Q1->Sol1 No Q2 Was the system thoroughly deoxygenated? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run experiment with all checks complete. Sol1->End Sol2 Use freeze-pump-thaw cycles or extended inert gas purge. Q2->Sol2 No Q3 Are catalyst/initiator ratios optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Check ratios, e.g., [M]:[I]:[CuI]:[L] = 100:1:1:2. Consider adding 5-10% CuII. Q3->Sol3 No Q3->End Yes, problem may be more complex (e.g., solvent effects, temperature). A3_Yes Yes A3_No No Sol3->End

Sources

Technical Support Center: Recrystallization of Nitrostyrene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nitrostyrene compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of nitrostyrenes. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can achieve the highest purity for your compounds.

Nitrostyrenes are valuable precursors in the synthesis of a wide range of pharmaceuticals, including substituted phenethylamines and amphetamines.[1] Their effective purification is a critical step to ensure the success of subsequent reactions and the purity of the final active pharmaceutical ingredient.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of nitrostyrene compounds.

Question: My nitrostyrene is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solubility of the compound in the hot solvent is exceedingly high, and the solution becomes supersaturated to the point where the compound's melting point is lower than the temperature of the solution. For nitrostyrenes, this can also be exacerbated by the presence of impurities which can depress the melting point.

Causality and Solution:

  • Excessive Supersaturation: You may be using a solvent in which the nitrostyrene is too soluble.

    • Solution: Add a co-solvent (an "anti-solvent") in which the nitrostyrene is less soluble. This will reduce the overall solvating power of the solvent system. For example, if you are using hot ethanol, a small amount of water can be added dropwise to the hot solution until it becomes slightly turbid, then clarified with a few drops of ethanol.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: Ensure your starting material is as pure as possible before recrystallization. Common impurities in nitrostyrene synthesis include polymeric tars and saturated nitro alcohols.[3] A pre-purification step, such as washing the crude product, may be necessary.

Question: I'm getting a very low yield of crystals after recrystallization. What are the common causes and how can I improve it?

Answer:

A low recovery of your nitrostyrene can be frustrating. Several factors during the recrystallization process can contribute to this issue.

Causality and Solution:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude nitrostyrene.[5] Add the hot solvent portion-wise to the crude material while heating until it just dissolves.[4] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the nitrostyrene may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. You can also add a small excess of hot solvent before filtration to ensure the compound remains in solution.

  • Incomplete Crystallization: The cooling time or temperature may be insufficient for complete crystallization.

    • Solution: After slow cooling to room temperature, cool the flask in an ice bath for an extended period (at least 30 minutes) to maximize crystal formation.[2]

Question: My nitrostyrene crystals are discolored (e.g., brownish or orange) even after recrystallization. How can I obtain a purer, yellow product?

Answer:

While pure β-nitrostyrene is typically a pale yellow crystalline solid, the presence of colored impurities can be persistent.[6][7]

Causality and Solution:

  • Trapped Impurities: Colored polymeric byproducts are a common issue in nitrostyrene synthesis and can become trapped within the crystal lattice.[3][8]

    • Solution 1: Activated Charcoal (Decolorizing Carbon): Add a small amount of activated charcoal to the hot, dissolved solution.[9] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a brief boiling period, perform a hot filtration to remove the charcoal.[9]

    • Solution 2: Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can sometimes be effective.

  • Air Oxidation: Some nitrostyrene derivatives can be sensitive to air and light, leading to degradation and discoloration over time.[8]

    • Solution: Store the purified nitrostyrene in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing nitrostyrene?

A1: The ideal recrystallization solvent is one in which the nitrostyrene is highly soluble at elevated temperatures but has low solubility at cooler temperatures. For many common nitrostyrenes, lower molecular weight alcohols are a good starting point.

SolventBoiling Point (°C)Comments
Ethanol78A very common and effective solvent for many nitrostyrenes.[5][6][10]
Methanol65Also frequently used, sometimes in combination with other solvents.[11]
Isopropanol82A good alternative to ethanol.[12][13]
Dilute Acetic Acid~100Can be effective for certain nitrostyrene derivatives.[11]
Ethanol/Acetone-A mixed solvent system can be beneficial for some compounds.[7]
Q2: How can I determine the purity of my recrystallized nitrostyrene?

A2: The purity of your recrystallized product should be assessed using one or more of the following methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broaden. Compare your experimental melting point to the literature value. For example, pure β-nitrostyrene has a melting point of 57-58°C.[6][7]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of your compound and identify the presence of any impurities.

Q3: Are there any specific safety precautions I should take when working with nitrostyrenes?

A3: Yes, nitrostyrenes are known irritants. It is crucial to handle these compounds with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the vapors, which can be irritating to the eyes and respiratory tract.[6][7][15]

  • Handling: Avoid contact with skin, as nitrostyrenes can cause skin irritation.[6][14][15][16] In case of a spill on the skin, wash thoroughly with soap and water.[15] For spills in the work area, dampen the solid with 60-70% ethanol before cleaning it up.[17][18]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of β-Nitrostyrene

This protocol is a general guideline and may need to be optimized for specific nitrostyrene derivatives.

  • Dissolution: In a fume hood, place the crude β-nitrostyrene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[4][5]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Nitrostyrene B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization of nitrostyrene compounds.

Troubleshooting_Oiling_Out Start Product 'Oils Out' Q1 Is the cooling rate too fast? Start->Q1 A1_Yes Slow down cooling. Allow to reach room temp before ice bath. Q1->A1_Yes Yes Q2 Is the compound too soluble? Q1->Q2 No End Successful Crystallization A1_Yes->End A2_Yes Add a small amount of an anti-solvent (e.g., water to ethanol) until turbid, then clarify. Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Troubleshooting decision tree for when a nitrostyrene "oils out".

References

  • The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 4, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved February 4, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved February 4, 2026, from [Link]

  • Beta-Nitrostyrene | C8H7NO2 | CID 7626. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved February 4, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 4, 2026, from [Link]

  • recrystallization of P2NP, issues... (2005, August 25). The Hive Archive. Retrieved February 4, 2026, from [Link]

  • Making β-Nitrostyrene so I can be like Shulgin. (2024, February 13). YouTube. Retrieved February 4, 2026, from [Link]

  • Vogel: Preparation of Nitrostyrenes. (n.d.). Erowid. Retrieved February 4, 2026, from [Link]

  • 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020, August 28). De Gruyter. Retrieved February 4, 2026, from [Link]

  • Impurities in nitrostyrene synthesis. (2020, March 18). Reddit. Retrieved February 4, 2026, from [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Nitrostyrene reduction using NaBH4/CuCl2. (2018, July 11). Sciencemadness.org. Retrieved February 4, 2026, from [Link]

  • β-Nitrostyrene. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 4, 2026, from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3,4,5-Trimethoxystyrene vs. Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Rich" Variant

This guide analyzes the reactivity differences between Styrene (phenylethylene) and its electron-rich derivative, 3,4,5-Trimethoxystyrene (3,4,5-TMS) . While styrene serves as the industrial benchmark for radical and cationic polymerizations, 3,4,5-TMS exhibits distinct behaviors driven by the synergistic and antagonistic electronic effects of its three methoxy substituents.

Key Takeaway: 3,4,5-TMS is significantly more nucleophilic than styrene, making it highly active in cationic polymerizations and electrophilic aromatic substitutions. However, in radical manifolds, the inductive withdrawal of the meta-methoxy groups partially offsets the resonance donation of the para-methoxy group, resulting in a reactivity profile that is nuanced rather than simply "more reactive."

Electronic Structure & Theoretical Basis

To predict reactivity without relying solely on empirical trial-and-error, we apply the Hammett Substituent Constants (


) . This theoretical framework explains the electron density available at the vinyl group (

-carbon).
Hammett Analysis

The electronic influence of the trimethoxy pattern is a sum of resonance (


) and induction (

) effects.
  • Styrene: Reference (

    
    ).[1]
    
  • 3,4,5-Trimethoxystyrene:

    • Para-Methoxy (

      
      -OMe):  Strongly electron-donating via resonance (
      
      
      
      ).
    • Meta-Methoxy (

      
      -OMe, x2):  Electron-withdrawing via induction, weakly donating via resonance (
      
      
      
      ).

Net Electronic Effect Calculation:



Interpretation: While the para-methoxy group strongly stabilizes cationic intermediates (e.g., in cationic polymerization), the two meta-methoxy groups exert an inductive "drag" (


 total). This results in a molecule that is electron-rich but electronically "buffered"  compared to p-methoxystyrene (

).
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance contributors that make the


-carbon of 3,4,5-TMS nucleophilic.

ElectronicEffects cluster_0 Styrene (Reference) cluster_1 3,4,5-Trimethoxystyrene S1 Neutral Ring S2 Vinyl Group (Moderate Nucleophile) S1->S2 Conjugation TMS1 p-OMe Group (Strong Donor) TMS3 Aromatic Ring (Electron Rich) TMS1->TMS3 Resonance (+R) TMS2 m-OMe Groups (Inductive Withdrawal) TMS2->TMS3 Induction (-I) TMS4 Vinyl Beta-Carbon (High Nucleophilicity) TMS3->TMS4 Charge Transfer

Figure 1: Comparative electronic flow. Note the competing effects in 3,4,5-TMS: Resonance (Green Arrow) vs. Induction (Red Dotted Line).

Polymerization Kinetics: The "Polymer" Perspective

Cationic Polymerization

This is the domain where the two monomers differ most radically.

  • Styrene: Requires strong Lewis acids (

    
    , 
    
    
    
    ) and anhydrous conditions. The carbocation intermediate is stabilized only by the phenyl ring.
  • 3,4,5-TMS: Polymerizes rapidly, often requiring "controlled" conditions to prevent runaway exotherms or low molecular weights.

    • Initiation: 3,4,5-TMS is much faster (

      
      ) because the vinyl group is more nucleophilic.
      
    • Propagation (

      
      ):  Paradoxically, while the monomer is more reactive, the resulting carbocation is so stable (due to the p-OMe group) that it may propagate slower than expected compared to a highly unstable cation. However, in practice, the high nucleophilicity of the monomer dominates, leading to fast overall rates.
      

Comparative Data Table:

ParameterStyrene3,4,5-TrimethoxystyreneImplication
Electronic Nature (

)
-0.80 (Electron Rich)< -1.0 (Very Electron Rich)3,4,5-TMS is prone to alternating copolymerization with electron-poor monomers (e.g., maleic anhydride).
Cation Stability Moderate (Benzylic)High (p-Methoxy Benzylic)3,4,5-TMS supports "Living" Cationic Polymerization better than styrene.
Preferred Initiator Strong Lewis Acid (

)
Mild Lewis Acid (

,

)
3,4,5-TMS can polymerize with milder initiators that would leave styrene untouched.
Radical Polymerization

In radical systems, the differences are subtler. The "Q-e" scheme predicts that 3,4,5-TMS (more negative


) will copolymerize aggressively with electron-deficient monomers (like acrylonitrile) but may show slightly lower homopolymerization rates (

) than styrene due to steric hindrance from the methoxy groups and resonance stabilization of the radical intermediate.

Small Molecule Functionalization: The "MedChem" Perspective

For drug development (e.g., Combretastatin analogues), the olefin is a handle for coupling reactions.

The Heck Reaction

The Heck coupling of 3,4,5-TMS with aryl halides is a critical route to stilbene-based antimitotic agents.

  • Reactivity: 3,4,5-TMS is an excellent substrate. Its electron-rich nature facilitates the coordination to the electrophilic Pd(II) species.

  • Regioselectivity: Like styrene, it favors the trans-stilbene (linear) product. However, under cationic Pd pathways, the electron-rich nature can stabilize the branched intermediate, occasionally leading to 1,1-diarylethylene byproducts if bidentate ligands are not used.

Workflow Diagram: Synthesis of Combretastatin Analogues

HeckWorkflow cluster_mech Mechanistic Insight Start 3,4,5-Trimethoxystyrene Step2 Migratory Insertion (Rate Determining Step for 3,4,5-TMS) Start->Step2 Coordination Reagent Aryl Iodide (Ar-I) + Pd(OAc)2 / Phosphine Ligand Step1 Oxidative Addition (Pd(0) -> Pd(II)-Ar) Reagent->Step1 Step1->Step2 Step3 Beta-Hydride Elimination Step2->Step3 Product Trans-Stilbene Derivative (e.g., Combretastatin Analog) Step3->Product Note Electron-rich alkene accelerates Pd-alkene coordination but may slow down insertion due to steric bulk.

Figure 2: Palladium-catalyzed cross-coupling workflow. The electron density of 3,4,5-TMS aids initial coordination.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trimethoxystyrene (Wittig Route)

This route is preferred over the nitro-styrene reduction for generating the pure alkene monomer.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • n-Butyllithium (1.2 equiv) or KOtBu (safer alternative)

  • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Dry THF

Procedure:

  • Ylide Formation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in dry THF. Cool to 0°C. Add base (n-BuLi or KOtBu) dropwise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

  • Addition: Add 3,4,5-trimethoxybenzaldehyde (dissolved in minimal THF) dropwise to the ylide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. The color will fade as the betaine intermediate forms and collapses.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. The triphenylphosphine oxide byproduct precipitates; filter it off or remove via column chromatography (Silica gel, Hexanes/EtOAc 9:1).
    
  • Yield: Expect 85-95%. The product is a low-melting solid or viscous oil (MP ~25-30°C, check purity via TLC).

Protocol B: Comparative Cationic Polymerization

Use this protocol to benchmark reactivity against styrene.

Reagents:

  • Monomer: Styrene (purified) vs. 3,4,5-TMS (purified).

  • Initiator:

    
     (Boron trifluoride etherate).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Prepare two reaction vessels with 10 mL anhydrous DCM under

    
    .
    
  • Add 5.0 mmol of monomer (Styrene to Vessel A, 3,4,5-TMS to Vessel B).

  • Cool both vessels to -78°C (Dry ice/acetone bath). Note: 3,4,5-TMS requires lower temps to control rate.

  • Add Initiator (

    
    , 0.05 mmol) simultaneously to both.
    
  • Observation:

    • Vessel A (Styrene): Slow increase in viscosity. Color may turn faint yellow.

    • Vessel B (3,4,5-TMS): Rapid/immediate color change (often deep red/orange due to stable cation) and rapid viscosity increase.

  • Quench: Add methanol after 10 minutes.

  • Analysis: Precipitate in excess methanol. Dry and weigh. 3,4,5-TMS will likely show higher conversion at short timeframes under these conditions.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Cationic Polymerization of Alkoxystyrenes

    • Kanaoka, S., Ebisawa, M., Omura, T., & Aoshima, S. (2000). Living Cationic Polymerization of p-Methoxystyrene with Boron Trifluoride Etherate in the Presence of Water. Macromolecules, 33(20), 7258–7264. Link

  • Heck Coupling & Combretastatin Synthesis

    • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Polymerization Kinetics (Styrene)

    • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Refer to Chapter 5 for Cationic Polymerization kinetics). Link

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3,4,5-Trimethoxystyrene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 3,4,5-trimethoxystyrene, with its distinct aromatic, vinylic, and methoxy functionalities, ¹H and ¹³C NMR are indispensable tools for confirming its successful synthesis and purity.

Structural Overview and Atom Numbering

To facilitate a clear and systematic analysis of the NMR spectra, the atoms of 3,4,5-trimethoxystyrene are numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide to correlate specific nuclei with their corresponding spectral signals.

Figure 1: Structure and atom numbering of 3,4,5-Trimethoxystyrene.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 3,4,5-trimethoxystyrene, we can predict the following signals. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for 3,4,5-Trimethoxystyrene

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-66.57Singlet2H-
H-76.65Doublet of doublets1HJtrans = 17.6 Hz, Jcis = 10.9 Hz
H-8 (cis)5.20Doublet1HJcis = 10.9 Hz
H-8 (trans)5.69Doublet1HJtrans = 17.6 Hz
4-OCH₃3.86Singlet3H-
3,5-OCH₃3.83Singlet6H-
In-depth Analysis of Predicted ¹H Signals:
  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons are chemically equivalent. They are predicted to appear as a single signal, a singlet, at approximately 6.57 ppm. The electron-donating nature of the three methoxy groups increases the electron density on the ring, shielding these protons and causing them to resonate at a relatively upfield (lower ppm) region for aromatic protons.

  • Vinylic Protons (H-7, H-8): The three protons of the vinyl group are all chemically distinct and will exhibit characteristic splitting patterns.

    • H-7: This proton is coupled to both of the terminal vinyl protons (H-8). This results in a doublet of doublets. The large coupling constant of approximately 17.6 Hz is characteristic of a trans relationship, while the smaller coupling constant of around 10.9 Hz is typical for a cis relationship.

    • H-8 (cis and trans): The two terminal vinyl protons are diastereotopic and are therefore chemically non-equivalent. They will appear as two separate signals, each as a doublet due to coupling with H-7. The proton trans to the aromatic ring is expected to resonate at a higher chemical shift (around 5.69 ppm) compared to the proton in the cis position (around 5.20 ppm).

  • Methoxy Protons (3, 4, 5-OCH₃): The protons of the methoxy group at the C-4 position are in a slightly different chemical environment compared to the two equivalent methoxy groups at the C-3 and C-5 positions. This results in two distinct singlets. The single methoxy group at C-4 is predicted to resonate at approximately 3.86 ppm, while the two equivalent methoxy groups at C-3 and C-5 are predicted to appear as a single peak with an integration of 6H at around 3.83 ppm.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the molecule, some carbon atoms are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for 3,4,5-Trimethoxystyrene

Carbon(s)Predicted Chemical Shift (δ, ppm)
C-1133.1
C-2, C-6104.2
C-3, C-5153.5
C-4137.9
C-7136.9
C-8112.9
4-OCH₃56.2
3,5-OCH₃60.9
In-depth Analysis of Predicted ¹³C Signals:
  • Aromatic Carbons:

    • C-1: The quaternary carbon attached to the vinyl group is predicted to have a chemical shift of around 133.1 ppm.

    • C-2 and C-6: These two equivalent methine carbons are shielded by the adjacent methoxy groups and are expected to resonate at a relatively upfield chemical shift for aromatic carbons, around 104.2 ppm.

    • C-3 and C-5: These two equivalent quaternary carbons are directly attached to the electron-donating methoxy groups, causing them to be significantly deshielded and to appear at a downfield chemical shift of approximately 153.5 ppm.

    • C-4: The quaternary carbon at the para position is also deshielded by the attached methoxy group, with a predicted chemical shift of around 137.9 ppm.

  • Vinylic Carbons:

    • C-7: The carbon of the vinyl group attached to the aromatic ring is predicted to resonate at approximately 136.9 ppm.

    • C-8: The terminal vinylic carbon is expected to appear at a more upfield chemical shift of around 112.9 ppm.

  • Methoxy Carbons:

    • The carbon of the methoxy group at the C-4 position is predicted to have a chemical shift of about 56.2 ppm.

    • The carbons of the two equivalent methoxy groups at C-3 and C-5 are in a slightly different electronic environment and are predicted to resonate at approximately 60.9 ppm.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectral data, it is instructive to compare it with the experimental NMR data of structurally similar molecules.

Table 3: Experimental ¹H and ¹³C NMR Data for Selected Styrene and Anisole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Styrene5.25 (d, 1H), 5.75 (d, 1H), 6.72 (dd, 1H), 7.2-7.4 (m, 5H)113.2, 125.7, 127.9, 128.5, 136.7, 137.8
4-Methoxystyrene3.80 (s, 3H), 5.10 (d, 1H), 5.60 (d, 1H), 6.65 (dd, 1H), 6.85 (d, 2H), 7.30 (d, 2H)55.2, 111.4, 113.9, 127.2, 130.3, 135.8, 159.2
1,3,5-Trimethoxybenzene3.75 (s, 9H), 6.08 (s, 3H)55.2, 90.6, 161.9

The comparison reveals that the predicted chemical shifts for 3,4,5-trimethoxystyrene are in good agreement with the trends observed in these related compounds. For instance, the aromatic protons in 1,3,5-trimethoxybenzene are highly shielded (6.08 ppm), and the predicted value for the aromatic protons in 3,4,5-trimethoxystyrene (6.57 ppm) reflects a similar, though slightly less shielded, environment.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for the confirmation of the 3,4,5-trimethoxystyrene structure, the following experimental protocol is recommended.

Figure 2: A standardized workflow for acquiring high-quality NMR data.

Complementary Analytical Techniques

While ¹H and ¹³C NMR are primary techniques for structural elucidation, other analytical methods can provide complementary and confirmatory data.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm the elemental composition and structural fragments.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the C=C stretching of the vinyl group and the C-O stretching of the methoxy groups.

  • 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, providing an unambiguous assignment of all signals.

Conclusion

The structural confirmation of 3,4,5-trimethoxystyrene can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By leveraging high-quality predicted spectral data and drawing comparisons with experimentally verified data from analogous compounds, researchers can establish a robust and reliable method for characterizing this and other novel molecules. The combination of predictive tools and sound spectroscopic principles provides a powerful and efficient workflow for the modern chemistry laboratory.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]

Comparative Guide: Mass Spectrometry Strategies for Molecular Weight Confirmation of 3,4,5-Trimethoxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trimethoxystyrene (TMS) presents a distinct analytical paradox: it is volatile enough for Gas Chromatography (GC) yet susceptible to thermal polymerization, and it is polar enough for Liquid Chromatography (LC) yet lacks the strong acidic or basic sites required for high-sensitivity Electrospray Ionization (ESI).

For the specific goal of Molecular Weight (MW) Confirmation (Target MW: 194.23 Da), this guide recommends Atmospheric Pressure Chemical Ionization (APCI) in positive mode as the superior "soft" ionization technique, offering the optimal balance of intact ion preservation and ionization efficiency. While GC-MS (Electron Impact) remains the gold standard for structural fingerprinting, it carries a higher risk of in-source degradation.

Part 1: The Analytical Challenge

The structural integrity of TMS (


) hinges on the vinyl group attached to the trimethoxy-benzene ring. Two primary failure modes occur during MS analysis:
  • Thermal Polymerization (GC-MS): The high temperatures of GC injection ports (

    
    C) can induce radical polymerization of the styrene double bond, leading to high-mass oligomers and the disappearance of the monomeric signal.
    
  • Ionization Failure (LC-MS ESI): TMS is a neutral ether. It lacks primary amines (for easy protonation) or carboxylic acids (for deprotonation). Standard ESI often results in poor signal-to-noise ratios unless specific adduct formers (e.g.,

    
    , 
    
    
    
    ) are used.
Decision Matrix: Ionization Pathways

IonizationLogic Molecule 3,4,5-Trimethoxystyrene (Neutral, Thermolabile) EI Electron Impact (GC-MS) Hard Ionization Molecule->EI Gas Phase ESI Electrospray (LC-MS) Soft Ionization Molecule->ESI Liquid Phase APCI APCI (LC-MS) Soft/Thermal Ionization Molecule->APCI Liquid Phase Result_EI High Fragmentation Risk: Polymerization Signal: M+ (194) EI->Result_EI Result_ESI Low Sensitivity Risk: No Ionization Signal: [M+Na]+ or Weak [M+H]+ ESI->Result_ESI Result_APCI High Sensitivity Mechanism: Charge Transfer Signal: [M+H]+ (195) or M+. APCI->Result_APCI

Figure 1: Decision matrix for ionization source selection. APCI (Green path) offers the most reliable route for intact molecular weight confirmation of neutral styrenes.

Part 2: Technical Comparison of Methodologies

Method A: GC-MS (Electron Impact)

The Structural Validator

While risky for MW confirmation due to thermal stress, EI provides a "fingerprint" spectrum useful for purity analysis.

  • Mechanism: 70 eV electron bombardment.

  • Expected Signal: The molecular ion

    
     is typically distinct at m/z 194 .
    
  • Fragmentation: Styrenes characteristically fragment via loss of the methyl radical (

    
    ) to form a stable tropylium-like cation. For TMS, expect major peaks at m/z 179  (
    
    
    
    ) and m/z 151 (loss of CO from the methoxy group).
  • Mitigation: To use this for MW confirmation, you must use a "Cold On-Column" injection or a low-temperature splitless injection to prevent polymerization.

Method B: LC-MS (APCI)

The Recommended Protocol

APCI utilizes a corona discharge to create a plasma of solvent ions, which then ionize the analyte via chemical ionization (proton transfer or charge transfer).[1]

  • Mechanism: Proton transfer in the gas phase.

    
    
    
  • Why it works for TMS: Unlike ESI, which relies on solution-phase chemistry, APCI occurs in the gas phase. The ether oxygens in TMS are sufficiently basic in the gas phase to accept a proton from hydronium ions (generated from water/methanol mobile phases), yielding a strong

    
     at m/z 195 .
    
  • Thermal Safety: Although APCI uses a heated vaporizer, the residence time is milliseconds, significantly reducing polymerization risk compared to GC.

Comparative Data Summary
FeatureGC-MS (EI)LC-MS (ESI)LC-MS (APCI)
Primary Signal

(194 Da)

or


(195 Da)
Sensitivity for TMS High (if stable)Low (poor ionization)High
Fragmentation Extensive (Fingerprint)Minimal (Soft)Minimal (Soft)
Thermal Risk High (Inlet >200°C)NoneLow
Matrix Tolerance Low (requires extraction)Low (suppression)High
Verdict Use for Structure IDNot RecommendedBest for MW Confirmation

Part 3: The Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol uses APCI-MS as the primary confirmation tool, with specific "self-validating" checkpoints (Internal Standards and Isotopic Patterning).

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid acetonitrile if possible as it can sometimes suppress ionization in APCI for specific aromatics, though it is generally acceptable.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for analysis.

  • Stabilization (Critical): Add 0.05% BHT (Butylated hydroxytoluene) if the sample will sit for

    
     hour to prevent oxidative polymerization.
    
LC-MS (APCI) Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Source of protons).

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: Isocratic 70% B is usually sufficient for TMS, eluting at ~2-3 mins.

  • Ion Source: APCI Positive Mode (+).

    • Vaporizer Temp: 350°C (High enough to vaporize, low enough to avoid degradation).

    • Corona Current: 4-5 µA.

    • Cone Voltage: 20-30V (Keep low to prevent in-source fragmentation).

Validation Workflow (The Logic Check)

ValidationWorkflow Start Inject Sample (10 µg/mL) Step1 Check Base Peak Expect: m/z 195 Start->Step1 Step2 Check Adducts Expect: m/z 217 (Na+) (Trace levels) Step1->Step2 Step3 Isotope Check C13 Peak at m/z 196 Expect: ~11-12% intensity Step2->Step3 Decision MW Confirmed? Step3->Decision

Figure 2: Step-by-step validation logic. The isotopic abundance check (Step 3) is critical for distinguishing the target molecule from isobaric interferences.

Interpretation of Results
  • Primary Peak: Look for m/z 195.1 (

    
    ) . This corresponds to the protonated molecule 
    
    
    
    .
  • Isotopic Pattern: The molecule has 11 Carbons. The natural abundance of Carbon-13 is ~1.1%. Therefore, the peak at m/z 196 (M+1) should be approximately

    
     of the height of the 195 peak.
    
    • Pass Criteria: M+1 peak is present at 10-15% relative abundance.

    • Fail Criteria: M+1 peak is absent (noise) or >20% (co-eluting impurity).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,5-Trimethoxystyrene (Isomer Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of nonpolar compounds in atmospheric pressure photoionization and chemical ionization. Journal of Chromatography A.
  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[2][3][4] Retrieved from [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (Comparison of ionization softness). Retrieved from [Link]

Sources

Spectroscopic comparison of methoxy- and ethoxy-substituted styrene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-methoxystyrene (4-MOS) and 4-ethoxystyrene (4-EOS) , two critical monomers used in the synthesis of functionalized polymers and pharmaceutical intermediates. While both derivatives share a para-alkoxy substitution pattern that activates the vinyl group via the mesomeric (+M) effect, their spectroscopic signatures diverge significantly in nuclear magnetic resonance (NMR) and vibrational spectroscopy.

Key Finding: UV-Vis spectroscopy is insufficient for differentiating these two analogues due to identical electronic chromophores. Proton NMR (


H-NMR) is the requisite validation method , relying on the distinct splitting patterns of the alkoxy chain (singlet vs. quartet/triplet system).

Mechanistic Basis of Spectral Behavior

To interpret the spectra correctly, one must understand the electronic perturbation caused by the alkoxy group on the styrene skeleton.

Electronic Effects

Both methoxy (-OCH


) and ethoxy (-OCH

CH

) groups are strong Electron Donating Groups (EDGs) .
  • Resonance (+M): The lone pair on the oxygen atom donates electron density into the aromatic ring, which is conjugated with the vinyl double bond. This increases the electron density at the

    
    -carbon of the vinyl group, shielding it relative to unsubstituted styrene.
    
  • Inductive (-I): Oxygen is electronegative, pulling density through the sigma bond, but the +M effect dominates the

    
    -system.
    
Steric Implications

The ethoxy group introduces a methylene spacer (-CH


-) and an additional methyl terminal. While electronically similar to the methoxy group, the ethoxy tail increases lipophilicity (logP) and introduces additional rotational degrees of freedom, which can be observed in low-frequency vibrational modes.

Resonance cluster_0 Electronic Activation (+M Effect) cluster_1 Spectral Consequence A Alkoxy Lone Pair (n-orbital) B Benzene Ring (π-system) A->B Donation C Vinyl Group (C=C Bond) B->C Conjugation D UV: Bathochromic Shift (Red Shift) C->D E NMR: Upfield Shift of β-vinyl protons C->E caption Fig 1: Mechanism of alkoxy-mediated electronic perturbation in styrenes.

Spectroscopic Deep Dive

Ultraviolet-Visible Spectroscopy (UV-Vis)

Performance Verdict: Non-selective. Both compounds exhibit nearly identical absorption profiles because the chromophore (the conjugated styrene system) is electronically equivalent. The alkyl chain length does not significantly perturb the HOMO-LUMO gap.

  • Primary Band (

    
    ): 
    
    
    
    nm (in Methanol/Acetonitrile).
  • Secondary Band:

    
     nm (weaker, often associated with vibrational fine structure or aggregation in polymers).
    

Critical Limitation: You cannot use UV-Vis to determine if you have the methoxy or ethoxy derivative. It is only useful for quantifying total styrene concentration.

Nuclear Magnetic Resonance ( H-NMR)

Performance Verdict: Definitive Identification. This is the gold standard for distinguishing the two derivatives. The aromatic and vinyl regions are similar, but the alkyl region provides distinct "fingerprints."

Table 1: Comparative


H-NMR Shifts (in CDCl

, 300 MHz)
Proton Environment4-Methoxystyrene (

ppm)
4-Ethoxystyrene (

ppm)
MultiplicityCausality
Alkoxy -O-CH

-
3.81 4.04 Singlet (3H) vs Quartet (2H) Deshielding by Oxygen
Terminal -CH

N/A (Included above)1.42 Triplet (3H) Shielded methyl
Vinyl

(-CH=)
6.666.64dd (Doublet of doublets)Conjugation
Vinyl

(=CH

)
5.61 (cis), 5.12 (trans)5.59, 5.10DoubletsResonance Shielding
Aromatic (Ortho) 7.357.33DoubletOrtho to vinyl
Aromatic (Meta) 6.866.84DoubletOrtho to alkoxy

Note: Shifts may vary by


 ppm depending on concentration and temperature.
Infrared Spectroscopy (FT-IR)

Performance Verdict: Supportive. Both molecules show the characteristic vinyl C=C stretch and C-O-C ether stretches. The differentiator is the C-H stretching region.

  • Common Peaks:

    • 
      : ~1630 cm
      
      
      
    • 
      : ~1250 cm
      
      
      
      (Asymmetric stretch)
    • 
      : ~1030 cm
      
      
      
      (Symmetric stretch)
  • Differentiating Peaks:

    • 4-Ethoxystyrene: Exhibits increased complexity in the 2850–2980 cm

      
       region due to methylene (-CH
      
      
      
      -) symmetric/asymmetric modes which are absent or distinct in the methoxy derivative.

Experimental Protocols

Standardized Characterization Workflow

To ensure reproducibility in drug development or materials science applications, follow this self-validating protocol.

Workflow start Unknown Sample (Alkoxy Styrene) solubility Solubility Check (CDCl3 vs DMSO-d6) start->solubility nmr 1H-NMR Acquisition (16 scans, 1s delay) solubility->nmr decision Analyze 3.5 - 4.2 ppm Region nmr->decision methoxy Singlet (3.8 ppm) Identified: 4-Methoxystyrene decision->methoxy Singlet ethoxy Quartet (4.0 ppm) + Triplet (1.4 ppm) Identified: 4-Ethoxystyrene decision->ethoxy Quartet purity Calculate Purity (Integral Ratio Vinyl:Alkoxy) methoxy->purity ethoxy->purity caption Fig 2: Decision logic for spectroscopic identification.

Protocol: NMR Purity Assay

Objective: Quantify the degree of substitution and ensure no polymerization has occurred (loss of vinyl signals).

  • Sample Prep: Dissolve 10 mg of substrate in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run standard proton sequence.

  • Integration Logic (Self-Validation):

    • Calibrate the Vinyl

      
      -proton (dd, ~6.66 ppm) to 1.00 .
      
    • For 4-Methoxystyrene: The alkoxy singlet (~3.81 ppm) must integrate to 3.00 (

      
       0.05).
      
    • For 4-Ethoxystyrene: The alkoxy quartet (~4.04 ppm) must integrate to 2.00 and the triplet (~1.42 ppm) to 3.00 .

    • Failure Mode: If vinyl integrals are < 1.0 relative to the alkoxy group, partial polymerization has occurred.

Protocol: UV-Vis Molar Extinction Coefficient Determination

Objective: Establish concentration limits for detection.

  • Solvent: HPLC-grade Acetonitrile (cutoff <190 nm).

  • Blanking: Run baseline with pure solvent.

  • Dilution Series: Prepare 10, 25, 50, and 100

    
    M solutions.
    
  • Measurement: Scan 200–400 nm.

  • Calculation: Plot Absorbance vs. Concentration. The slope is

    
     (Beer-Lambert Law).
    
    • Expected

      
      : ~15,000 - 20,000 M
      
      
      
      cm
      
      
      .

Performance Comparison in Applications

Feature4-Methoxystyrene4-EthoxystyreneImplications for R&D
Lipophilicity (LogP) ~2.6~3.1Ethoxy is preferred for membrane permeation studies.
Solubility High in MeOH, EtOHLower in MeOH; High in HexanesEthoxy requires non-polar solvents for processing.
Polymer Tg ~95°C (Poly-4-MOS)~88°C (Poly-4-EOS)Ethoxy side-chains lower Tg via internal plasticization.
Spectral Resolution High (Singlet)Medium (Multiplets)Methoxy is easier to quantify in complex mixtures due to the sharp singlet.

References

  • NIST Chemistry WebBook. 4-Methoxystyrene IR and Mass Spectra. National Institute of Standards and Technology. [Link]

  • Gottlieb, H. E., et al. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent calibration standards in protocol). [Link]

  • Li, T., et al. (1991). "UV absorption spectra of polystyrene and its derivatives." Polymer Bulletin. (Source of electronic transition data for substituted styrenes). [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Methoxystyrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of polymer chemistry, materials science, and pharmaceutical development, 4-methoxystyrene and its derivatives are invaluable building blocks.[1][2] Their utility stems from a reactive vinyl group and an electron-rich aromatic ring, allowing for extensive functionalization.[3] However, the very reactivity that makes these compounds versatile also presents a significant challenge: ensuring the structural integrity of the final synthesized product. Ambiguity in structure, the presence of isomers, or residual impurities can compromise downstream applications, leading to failed experiments, inconsistent material properties, and potential safety concerns in drug development.

This guide provides a comprehensive framework for the rigorous validation of 4-methoxystyrene derivatives. We will move beyond a simple checklist of techniques, instead focusing on building an integrated, self-validating analytical strategy. We will explore the causality behind experimental choices, compare the performance of key analytical methods, and provide field-proven protocols to ensure confidence in your synthesized molecules.

The Synthetic Landscape: Anticipating Analytical Challenges

Effective validation begins with understanding the potential byproducts and impurities inherent to the synthetic route. Different synthetic strategies will generate different analytical challenges.

  • Wittig Reaction: A common method for converting 4-methoxybenzaldehyde or its derivatives into the corresponding styrene.[4][5] A primary concern here is the removal of the triphenylphosphine oxide byproduct, which can complicate purification and spectral analysis. Incomplete reactions may also leave residual aldehyde starting material.

  • Dehydration of Alcohols: The acid-catalyzed dehydration of 1-(4-methoxyphenyl)ethanol derivatives is another effective route.[6][7][8] Potential side products include ether dimers or rearrangement products, necessitating careful analysis to confirm the position of the double bond.

  • Heck Coupling: This palladium-catalyzed reaction can couple aryl halides with ethylene to form styrenes.[9][10][11] Key challenges include removing the palladium catalyst and ensuring complete reaction, as residual starting materials are common impurities.

Understanding your chosen synthesis is the first step in designing a robust validation workflow, as it informs which impurities you are most likely to encounter.

The Analytical Toolkit: A Comparative Overview

No single technique can provide absolute structural proof. Instead, we rely on the synergistic combination of several spectroscopic and chromatographic methods. The strength of our validation lies in the convergence of evidence from these orthogonal techniques.

dot

Caption: Integrated workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. For a 4-methoxystyrene derivative, ¹H NMR allows us to:

    • Confirm the Vinyl Group: Look for the characteristic set of three signals in the 5.0-7.0 ppm range, typically exhibiting complex splitting (dd, doublet of doublets). For 4-methoxystyrene itself, these appear at approximately 5.12 (d), 5.61 (d), and 6.66 (dd) ppm.[12]

    • Verify Aromatic Substitution Pattern: The presence of two doublets in the aromatic region (typically 6.8-7.5 ppm) is a strong indicator of a 1,4-disubstituted (para) benzene ring.

    • Identify the Methoxy Group: A sharp singlet integrating to three protons, usually around 3.8 ppm, confirms the -OCH₃ group.[12]

  • ¹³C NMR: Reveals the number and type of carbon atoms. It is crucial for confirming the total carbon count and identifying key functional groups like the alkene carbons (110-140 ppm) and the methoxy carbon (~55 ppm).

  • 2D NMR (COSY, HSQC): When the structure is complex or ¹H NMR signals overlap, 2D techniques are essential. COSY identifies proton-proton couplings (e.g., which aromatic proton is adjacent to another), while HSQC correlates protons directly to the carbons they are attached to, leaving no ambiguity.

Mass Spectrometry (MS): The Molecular Weight Authority

MS provides the exact molecular weight of a compound, a critical piece of data that NMR cannot offer. It is also exceptionally sensitive for detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for volatile and thermally stable compounds like many styrene derivatives. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer. This allows for both the assessment of purity (from the GC chromatogram) and the confirmation of the molecular weight of each component (from the mass spectrum). The molecular ion peak (M⁺) for 4-methoxystyrene is expected at m/z = 134.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives, LC-MS is the preferred alternative.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and straightforward technique for identifying the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick verification step. Key absorptions for a 4-methoxystyrene derivative include:

  • C=C Stretch (alkene): ~1630 cm⁻¹

  • C-O-C Stretch (ether): A strong band around 1250 cm⁻¹

  • =C-H Bending (out-of-plane): Bands around 900-1000 cm⁻¹ are characteristic of the vinyl group.

Comparative Analysis of Validation Techniques

To select the most effective validation strategy, it is crucial to understand the strengths and limitations of each technique.

Technique Principle Information Obtained Strengths Limitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed carbon-hydrogen framework, stereochemistry, connectivityUnparalleled for de novo structure elucidation; highly reproducible.Low sensitivity; requires relatively pure sample (>95%); cannot directly determine molecular weight.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight, elemental composition (HRMS), fragmentation patterns, purity assessment (when coupled with GC/LC)Extremely high sensitivity; definitive molecular weight determination.Isomers can be difficult to distinguish without chromatography; provides limited connectivity information on its own.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence/absence of key functional groupsFast, simple, non-destructive; requires minimal sample.Provides limited structural detail; not suitable for purity analysis of similar compounds.
Chromatography (GC/HPLC) Differential partitioning of analytes between mobile and stationary phasesPurity of the compound, separation of isomers and impuritiesExcellent for assessing purity and isolating components for further analysis.Provides no structural information on its own; requires method development.

Field-Proven Experimental Protocols

The quality of your data is directly dependent on the integrity of your experimental protocol.

Protocol 1: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4-methoxystyrene derivative directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals. CDCl₃ is a common first choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Many modern deuterated solvents come with TMS already added.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning, locking (on the deuterium signal of the solvent), and shimming procedures to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR Acquisition: Acquire a carbon spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024 or more), and the acquisition time will be longer.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assemble the molecular structure. Cross-reference with the ¹³C spectrum to confirm the carbon backbone.

Scientist's Note: If triphenylphosphine oxide is a suspected impurity from a Wittig synthesis, look for characteristic multiplets in the ¹H NMR spectrum between 7.3-7.8 ppm, which can overlap with your aromatic signals but often have a distinct shape.

Protocol 2: GC-MS Analysis for Purity and Molecular Weight Confirmation

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

dot

Sources

Comparing the effects of different initiators on styrene polymerization kinetics

[1]

Executive Summary

Objective: To evaluate the kinetic efficiency and molecular weight control offered by Azobisisobutyronitrile (AIBN) versus Benzoyl Peroxide (BPO) in the bulk polymerization of styrene.

Key Findings:

  • AIBN is the superior choice for applications requiring narrow molecular weight distributions (low PDI) and predictable first-order kinetics. Its decomposition is governed strictly by temperature, with negligible induced decomposition.

  • BPO serves as a robust alternative for higher-temperature applications but introduces broader polydispersity due to significant chain transfer to the initiator and induced decomposition pathways.

  • Kinetic Distinction: At 60°C, AIBN decomposes approximately 4 times faster than BPO (

    
     vs. 
    
    
    ), resulting in higher initial polymerization rates (
    
    
    ).

Mechanistic Foundation: Initiation Pathways

The choice of initiator dictates the nature of the primary radicals and the efficiency of the initiation step (




Decomposition Mechanisms[2]
  • AIBN (Azo-Initiator): Decomposes unimolecularly to yield two cyanoisopropyl radicals and nitrogen gas. The nitrogen gas escapes, making the reaction irreversible. The "cage effect" (recombination of radicals before escaping the solvent cage) limits efficiency (

    
    ).
    
  • BPO (Peroxide Initiator): Cleaves at the O-O bond to form benzoyloxy radicals.[1][2] These can initiate directly or decarboxylate to form phenyl radicals.[2] BPO is susceptible to induced decomposition , where a growing polymer chain attacks the initiator molecule, wasting initiator and terminating the chain (transfer to initiator).

Pathway Visualization

InitiationMechanismAIBNAIBNRad_AIBN2 Cyanoisopropyl Radicals+ N2 (Gas)AIBN->Rad_AIBNHeat (60-80°C)UnimolecularBPOBenzoyl Peroxide (BPO)Rad_BPO12 Benzoyloxy RadicalsBPO->Rad_BPO1Heat (80-95°C)TransferChain Transfer(Broadens PDI)BPO->TransferChain_InitInitiated Chain (R-M*)Rad_AIBN->Chain_InitFast AdditionRad_BPO22 Phenyl Radicals+ 2 CO2Rad_BPO1->Rad_BPO2DecarboxylationRad_BPO1->Chain_InitDirect InitiationRad_BPO2->Chain_InitDirect InitiationStyreneStyrene MonomerChain_Init->BPOInduced Decomp(Attack on O-O)

Caption: Comparative decomposition pathways. Note BPO's susceptibility to induced decomposition (dashed red line), which acts as a chain transfer event.

Comparative Analysis: Performance Metrics

Decomposition Kinetics ( )

The rate of polymerization (


ParameterAIBNBenzoyl Peroxide (BPO)Impact on Polymerization

at 60°C


AIBN initiates faster at lower temps.
Activation Energy (

)

kJ/mol

kJ/mol
BPO requires slightly higher temps for equivalent half-life.
Half-Life (

) at 60°C
~20 hours~85 hoursAIBN provides a more constant radical flux in shorter runs.
Transfer Constant (

)


BPO causes chain transfer; AIBN does not.
Molecular Weight Control (PDI)
  • AIBN: Produces polymers with a Polydispersity Index (PDI) closer to the theoretical limit for FRP (

    
    ). The lack of chain transfer to the initiator ensures that termination is primarily by combination (coupling).
    
  • BPO: Often yields PDI > 2.0. The benzoyloxy radical can abstract hydrogen atoms, and growing chains can attack the undecomposed peroxide bond. This "transfer to initiator" terminates one chain while starting a new one, broadening the distribution.

Experimental Protocol: Bulk Polymerization of Styrene

Safety Note: Styrene is a volatile organic compound. BPO is shock-sensitive in dry form. Perform all operations in a fume hood.

Materials Preparation
  • Monomer Purification: Wash Styrene (50 mL) with 10% NaOH (3x 15 mL) to remove the inhibitor (TBC). Wash with distilled water until neutral. Dry over anhydrous

    
    . Distill under reduced pressure.
    
  • Initiator: Recrystallize AIBN from methanol (do not heat above 40°C). Use BPO as received or recrystallize from chloroform/methanol if high purity is required.

Polymerization Workflow

This protocol is designed for kinetic monitoring via gravimetry.

  • Preparation: Prepare four reaction tubes.

    • Set A (AIBN): Dissolve 0.082g AIBN (0.5 mmol) in 20 mL purified styrene.

    • Set B (BPO): Dissolve 0.121g BPO (0.5 mmol) in 20 mL purified styrene.

  • Degassing: Purge all tubes with nitrogen for 10 minutes to remove dissolved oxygen (oxygen acts as an inhibitor). Seal tubes.

  • Incubation: Place tubes in a thermostatted oil bath at 60°C ± 0.5°C .

  • Sampling: Remove aliquots at 30, 60, 90, and 120 minutes.

  • Quenching: Immediately pour the reaction mixture into excess cold methanol (10x volume) to precipitate polystyrene.

  • Analysis: Filter, dry the precipitate in a vacuum oven at 40°C, and weigh.

Experimental Workflow Diagram

Workflowcluster_AIBNSet A: AIBNcluster_BPOSet B: BPOStartStart: Purified StyreneSplitSplit into Reaction SetsStart->SplitMixAAdd AIBN (0.5 mmol)Split->MixAMixBAdd BPO (0.5 mmol)Split->MixBDegasN2 Purge (Remove O2)MixA->DegasMixB->DegasHeatHeat at 60°CDegas->HeatSampleSampling (t = 30, 60, 90, 120 min)Heat->SampleQuenchQuench in Cold MethanolSample->QuenchCalcCalculate Conversion %Quench->Calc

Caption: Step-by-step workflow for comparative bulk polymerization kinetics.

Data Synthesis & Interpretation

To validate your results, plot


 vs. Time

  • Linearity: A straight line indicates steady-state kinetics (first-order with respect to monomer).

    • AIBN: Expect high linearity (

      
      ).
      
    • BPO: May show slight deviation at higher conversions due to the "Gel Effect" (Trommsdorff effect) occurring earlier or due to induced decomposition.

  • Slope: The slope represents

    
    . Since 
    
    
    (propagation constant) is intrinsic to styrene, a steeper slope for AIBN confirms a higher concentration of active radicals
    
    
    at 60°C.
Troubleshooting
  • Induction Period: If no polymer forms for the first 20 mins, oxygen removal was insufficient.

  • Runaway Reaction: If the reaction solidifies too fast (Gel Effect), reduce initiator concentration or add a solvent (Solution Polymerization) to dissipate heat.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Standard text for kinetic constants and mechanisms).
  • Polymer Science Learning Center. (2025). Styrene Polymerization Kinetics: Free-Radical Analysis. University of Southern Mississippi. Link

  • Chemistry LibreTexts. (2021). Radical Polymerization Mechanisms. Link

  • BenchChem. (2025). Performance Comparison of AIBN vs BPO. Link

  • National Institute of Standards and Technology (NIST). (2025). Chemical Kinetics Database. Link

×

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Feasible Synthetic Routes

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3,4,5-Trimethoxystyrene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.